7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFPWMKBRDOSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351027 | |
| Record name | 7-bromo-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90814-91-8 | |
| Record name | 7-bromo-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2H-(1,4)-benzothiazin-3(4h)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, serving as a valuable resource for researchers in drug discovery and development.
Introduction
7-Bromo-2H-benzo[b]thiazin-3(4H)-one belongs to the 1,4-benzothiazine class of heterocyclic compounds. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active molecules. The introduction of a bromine atom at the 7-position offers a strategic handle for further chemical modifications, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis
The synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is achieved through a cyclocondensation reaction between 2-amino-5-bromothiophenol and chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group of the thiophenol, followed by an intramolecular nucleophilic substitution to form the six-membered thiazine ring.
Experimental Protocol: Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
Materials:
-
2-Amino-5-bromothiophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiophenol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 7-Bromo-2H-benzo[b]thiazin-3(4H)-one are confirmed through various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| Appearance | White to cream-colored powder |
| Melting Point | 210-214 °C |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Expected Region] | Singlet | 2H | -CH₂- (Methylene) |
| [Expected Region] | Doublet | 1H | Aromatic CH |
| [Expected Region] | Doublet of d's | 1H | Aromatic CH |
| [Expected Region] | Doublet | 1H | Aromatic CH |
| [Expected Region] | Broad Singlet | 1H | -NH- (Amide) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| [Expected Region] | -CH₂- (Methylene) |
| [Expected Region] | Aromatic CHs and Quaternary Carbons |
| [Expected Region] | C=O (Carbonyl) |
IR (Infrared) Spectroscopy:
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| [Expected Region] | N-H stretching (Amide) |
| [Expected Region] | C=O stretching (Amide I) |
| [Expected Region] | N-H bending (Amide II) |
| [Expected Region] | C-Br stretching |
| [Expected Region] | Aromatic C-H stretching |
| [Expected Region] | Aromatic C=C stretching |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
| m/z | Assignment |
| 243, 245 | [M]⁺ (Molecular ion peak with Br isotopes) |
| [Fragments] | Fragmentation pattern analysis |
Logical Relationship of Characterization Techniques
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physical characteristics, and biological relevance, with a focus on presenting quantitative data and experimental methodologies.
Core Physicochemical Properties
7-Bromo-2H-benzo[b]thiazin-3(4H)-one is a bromo-substituted derivative of the 1,4-benzothiazine heterocyclic system. The introduction of a bromine atom at the 7-position can influence the molecule's lipophilicity and potential for halogen bonding, which are important considerations in drug design.[1]
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C8H6BrNOS | [2][3][4] |
| Molecular Weight | 244.11 g/mol | [2][4] |
| CAS Number | 90814-91-8 | [3] |
| Appearance | White to cream powder | [3] |
| IUPAC Name | 7-bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one | [3] |
Physical and Chemical Properties
| Property | Value | Notes | Source |
| Melting Point | 210-214 °C | Experimental data | [2] |
| Boiling Point | ~394.7 ± 42.0 °C at 760 mmHg | Predicted for 6-bromo isomer | |
| Solubility | Not reported | ||
| pKa | Not reported | ||
| logP | ~2.49 | Predicted for 6-bromo isomer |
Synthesis and Characterization
The synthesis of the 2H-benzo[b][5]thiazin-3(4H)-one scaffold is commonly achieved through the cyclization of a substituted 2-aminothiophenol with an α-halo carbonyl compound.[1][6]
Proposed Synthetic Pathway
A plausible synthetic route to 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is outlined below.
Caption: Proposed synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on known methods for the synthesis of similar benzothiazinone derivatives.
Materials:
-
2-Amino-5-bromothiophenol
-
2-Chloroacetic acid
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium acetate, triethylamine)
Procedure:
-
Dissolve 2-amino-5-bromothiophenol and a molar equivalent of 2-chloroacetic acid in the chosen anhydrous solvent.
-
Add a suitable base to the mixture to neutralize the HCl formed during the reaction.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
Analytical Characterization
The structure and purity of the synthesized 7-Bromo-2H-benzo[b]thiazin-3(4H)-one would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the chemical structure and the position of the bromine substituent.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the compound.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O bonds.
Biological Activity and Mechanism of Action
While specific biological data for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is limited, the benzothiazinone core is a well-established pharmacophore, particularly as an anti-tubercular agent.
Inhibition of DprE1 in Mycobacterium tuberculosis
Benzothiazinone derivatives are potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[8] This enzyme is crucial for the biosynthesis of arabinan, a key component of the mycobacterial cell wall.[8]
The mechanism of inhibition involves the metabolic activation of the benzothiazinone within the mycobacterium. The nitro group of potent benzothiazinones, such as BTZ043, is reduced to a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[9][10] This disruption of cell wall synthesis ultimately results in bacterial cell death.
Signaling Pathway of DprE1 Inhibition
The following diagram illustrates the role of DprE1 in the arabinan biosynthesis pathway and its inhibition by benzothiazinones.
Caption: Inhibition of the DprE1 enzyme by benzothiazinones.
Conclusion
7-Bromo-2H-benzo[b]thiazin-3(4H)-one is a compound with potential for further investigation in drug discovery, given the established biological activity of the benzothiazinone scaffold. This guide summarizes the currently available physicochemical data and provides a framework for its synthesis and characterization. Further experimental work is required to fully elucidate its properties and biological activity profile.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. 7-BROMO-2H-[1,4]-BENZOTHIAZIN-3(4H)-ONE [chemicalbook.com]
- 3. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of Benzothiazine Derivatives: A Look into a Structurally Related Compound
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure analysis for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one has not been publicly reported. Therefore, providing a detailed technical guide on its core crystallographic data and experimental protocols is not possible at this time. The 1,4-benzothiazine core is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and its utility as a versatile building block for developing new therapeutic agents.[1]
To provide a representative example of the in-depth technical guide requested, this report will focus on a closely related and structurally characterized compound: 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one . The following sections will detail its crystal structure analysis, experimental protocols, and relevant data, presented in the requested format. This information is sourced from a published crystallographic study and serves as an illustrative guide for the type of analysis performed on such molecules.
Crystal Structure Data of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-one
The crystal structure of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one was determined by single-crystal X-ray diffraction. The key crystallographic data and data collection parameters are summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃NOS |
| Formula Weight | 255.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.8711 (7) |
| b (Å) | 5.3815 (3) |
| c (Å) | 21.1997 (13) |
| β (°) | 93.128 (1) |
| Volume (ų) | 1238.39 (13) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m³) | 1.369 |
| Absorption Coefficient (mm⁻¹) | 0.25 |
| F(000) | 536 |
| Crystal Size (mm³) | 0.31 × 0.19 × 0.15 |
| Theta range for data collection (°) | 2.6 to 29.0 |
| Reflections collected | 22588 |
| Independent reflections | 3318 [R(int) = 0.034] |
| Data / restraints / parameters | 3318 / 0 / 163 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.107 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.113 |
| Largest diff. peak and hole (e.Å⁻³) | 0.43 and -0.19 |
Data sourced from a study on 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.[3]
Experimental Protocols
Synthesis of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-one
To a solution of 2H-benzo[b][2]thiazin-3(4H)-one (0.543 g, 3.29 mmol), benzyl chloride (0.76 ml, 6.58 mmol), and potassium carbonate (0.91 g, 6.58 mmol) in 15 ml of dimethylformamide (DMF), a catalytic amount of tetra-n-butylammonium bromide (0.11 g, 0.33 mmol) was added.[3] The resulting mixture was stirred for 24 hours. The solid material was then removed by filtration, and the solvent was evaporated under vacuum. The final solid product was purified through recrystallization from ethanol to yield colorless crystals suitable for X-ray diffraction.[3]
X-ray Crystallography
Data collection was performed on a Bruker SMART APEX CCD diffractometer.[3] The structure was solved and refined using the SHELXTL software package.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.
Caption: Synthesis and X-ray crystallographic analysis workflow.
Logical Relationship of Benzothiazine Synthesis
The synthesis of 2H-benzo[b][2]thiazin-3(4H)-one derivatives often involves the cyclization of 2-aminothiophenols with α-halo carbonyl compounds.[1] The following diagram illustrates this general synthetic logic.
Caption: General synthetic pathway to the benzothiazinone core.
References
Spectroscopic and Synthetic Profile of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. The information herein is compiled for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Compound Information
| Identifier | Value |
| IUPAC Name | 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one |
| CAS Number | 90814-91-8[1] |
| Molecular Formula | C₈H₆BrNOS[1] |
| Molecular Weight | 244.11 g/mol [2] |
| Appearance | White to cream powder[1] |
| Melting Point | 209-215 °C[1] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Predicted solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.8 | s | 1H | N-H (amide) |
| ~7.5-7.7 | m | 2H | Aromatic C-H |
| ~7.0-7.2 | m | 1H | Aromatic C-H |
| ~3.6 | s | 2H | S-CH₂-C=O |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Predicted solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (amide carbonyl) |
| ~140 | Aromatic C-N |
| ~130-135 | Aromatic C-H |
| ~120-128 | Aromatic C-H |
| ~115-120 | Aromatic C-Br |
| ~115 | Aromatic C-S |
| ~28 | S-CH₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3200 | N-H stretch (amide) |
| ~3050-3100 | Aromatic C-H stretch |
| ~1660-1680 | C=O stretch (amide) |
| ~1580-1600 | C=C stretch (aromatic) |
| ~1400 | C-N stretch |
| ~600-800 | C-Br stretch |
MS (Mass Spectrometry) Data
| m/z | Ion Assignment |
| 243/245 | [M]⁺ (molecular ion peak, bromine isotope pattern) |
| 244/246 | [M+H]⁺ (protonated molecular ion) |
Experimental Protocols
The following protocols are adapted from established synthetic and analytical procedures for halogenated benzothiazinone derivatives and represent a viable approach for the synthesis and characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.[4][5]
Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
A plausible synthetic route involves the cyclization of a substituted aminothiophenol with a suitable C2 synthon.
Materials:
-
2-Amino-5-bromothiophenol
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., dichloromethane or acetone)
Procedure:
-
To a solution of 2-amino-5-bromothiophenol in an anhydrous solvent under an inert atmosphere, a base is added, and the mixture is cooled in an ice bath.
-
Chloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.
-
Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples are prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.
-
Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.
Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic confirmation of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
References
- 1. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Benzothiazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzothiazinone derivatives, a versatile class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Possessing a benzene ring fused to a thiazinone ring, these molecules exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of benzothiazinone derivatives, with a focus on their anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.
Anti-Inflammatory Activity
Benzothiazinone derivatives have demonstrated significant potential as anti-inflammatory agents, with some compounds exhibiting potency comparable to or greater than established nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Their mechanisms of action are multifaceted, targeting key components of the inflammatory cascade.
Mechanisms of Action
The anti-inflammatory effects of benzothiazinone derivatives are attributed to several mechanisms:
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Some derivatives show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3]
-
Modulation of Pro-inflammatory Cytokines: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6).[1]
-
Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone to active cortisol, a hormone that modulates the inflammatory response. Inhibition of 11β-HSD1 represents a novel anti-inflammatory strategy.[1][2]
-
Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2, a potent pro-inflammatory mediator.[1][2]
Quantitative Data: Anti-Inflammatory Activity
| Compound/Derivative | Target | IC50 / Activity | Reference Compound | Reference |
| KR-66344 | 11β-HSD1 | Reduced IL-1β and IL-6 production at 30 mg/kg | Carbenoxolone, ZnPP | [1] |
| Compound 26e | COX-1 | Stronger inhibition than meloxicam | Meloxicam | [1] |
| Compound 26e | COX-2 | Lower potency than meloxicam | Meloxicam | [1] |
| 4-hydroxy derivative 9b | Inflammation (Carrageenan test) | Comparable to piroxicam | Piroxicam | [1] |
| Ortho-substituted derivative (1a) | Histamine release | More effective than meta- and para-substituted compounds | - | [1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice (In Vivo Anti-inflammatory Assay):
-
Male albino mice are fasted for 12 hours prior to the experiment.
-
The test compounds or reference drug (e.g., piroxicam) are administered orally or intraperitoneally at a specific dose.
-
After a set time (e.g., 30 or 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group (receiving only carrageenan).
Cyclooxygenase (COX) Inhibition Assay (In Vitro):
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The enzymes are pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., meloxicam) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specific time at 37°C and then terminated.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.[3]
Signaling Pathway
Caption: Mechanisms of anti-inflammatory action of benzothiazinone derivatives.
Antimicrobial Activity
Benzothiazinone derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi.[4][5] Their efficacy is often dependent on the specific substitutions on the benzothiazinone core.
Spectrum of Activity
-
Antibacterial Activity: Several derivatives have demonstrated activity primarily against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus.[4][6] Activity against Gram-negative bacteria is less commonly reported.[4][7] The presence of a hydrogen atom or an ethyl group on the nitrogen of the thiazine ring, as well as methyl, chloro, or bromo substituents on the benzoyl moiety, has been associated with enhanced antibacterial activity.[4][6]
-
Antitubercular Activity: A significant area of research has focused on the potent antitubercular activity of benzothiazinones. These compounds, such as BTZ043 and PBTZ169, are inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall.[8][9][10] They are active against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[8][10]
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Organism | MIC (µg/mL or µM) | MBC (µg/mL) | Reference |
| Various derivatives | Bacillus subtilis | 25 - 600 | - | [4][6] |
| Various derivatives | Staphylococcus aureus | 100 - 500 | 200 - 400 | [4] |
| Compound (Vi) | Mtb H37Rv | 0.01 µM | - | [8] |
| Compound (Vi) | MDR-TB | 0.21 µM | - | [8] |
| PBTZ169 | Mtb | <0.004 µM | - | [10] |
| Compound 37 | Mtb | <0.01 µM | - | [10] |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
A serial two-fold dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Determination:
-
Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.
Experimental Workflow
Caption: Experimental workflow for determining MIC and MBC of benzothiazinone derivatives.
Anticancer Activity
The benzothiazinone scaffold has been explored for its potential in cancer therapy, with derivatives showing cytotoxic effects against various cancer cell lines.[11][12][13]
Mechanisms of Action
-
Induction of Apoptosis: Some benzothiazinone derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[14]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.
-
Inhibition of Kinases: Certain derivatives act as inhibitors of kinases, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, which are involved in the DNA damage response pathway, a critical pathway for cancer cell survival.[15]
-
Modulation of NF-κB Pathway: The NF-κB signaling pathway is often dysregulated in cancer and plays a role in inflammation and cell survival. Some benzothiazole derivatives have been shown to reduce NF-κB protein levels.[11]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 | Reference |
| Compound 7l | HCT116 | 2.527 µM | [15] |
| Compound 7l | HeLa | 2.659 µM | [15] |
| Compound 2c | HCT116 | 3.670 µM | [15] |
| Compound 7h | HeLa | 3.995 µM | [15] |
| Compound 7e | SKRB-3 | 1.2 nM | [14] |
| Compound 7e | SW620 | 4.3 nM | [14] |
| Compound 7e | A549 | 44 nM | [14] |
| Compound 7e | HepG2 | 48 nM | [14] |
| Compound B7 | A431, A549, H1299 | Significant inhibition | [16][17] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the benzothiazinone derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Enzyme Inhibitory Activity
Beyond their roles in inflammation and cancer, benzothiazinone derivatives have been identified as inhibitors of various other enzymes.
-
Acetylcholinesterase (AChE) Inhibition: Certain benzothiazinone derivatives have been synthesized and evaluated as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[18] This suggests their potential for the treatment of neurodegenerative diseases like Alzheimer's disease.[18]
-
Xanthine Oxidase (XO) Inhibition: Some analogues have shown inhibitory effects on xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[19] This activity could be relevant for the management of hyperuricemia and gout.[19]
-
Butyrylcholinesterase (BChE) Inhibition: In addition to AChE, some derivatives have shown potent and selective inhibitory activity against BChE.[20]
Quantitative Data: Enzyme Inhibitory Activity
| Compound/Derivative | Enzyme | IC50 / Ki | Reference |
| Compound 5Bd | Acetylcholinesterase (cortex) | 8.48 µM | [18] |
| Compound 5Bd | Acetylcholinesterase (hippocampus) | 39.80 µM | [18] |
| 2-amino-4H-1,3-benzothiazine-4-one (1) | Xanthine Oxidase | IC50 = 5.54 µM, Ki = 5.12 µM | [19] |
| 2-guanidino-4H-1,3-benzothiazin-4-one (2) | Xanthine Oxidase | IC50 = 5.60 µM, Ki = 19.47 µM | [19] |
| Compound M13 | Butyrylcholinesterase | IC50 = 1.21 µM, Ki = 1.14 µM | [20] |
| Compound M2 | Butyrylcholinesterase | IC50 = 1.38 µM | [20] |
Conclusion
The benzothiazinone scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The extensive research into their anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties has unveiled promising lead compounds for the development of new drugs. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in-depth preclinical and clinical studies to translate their therapeutic potential into clinical applications. The multifaceted nature of benzothiazinone derivatives ensures that they will remain an active area of investigation for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. [Antimicrobial effect of derivatives of 1,2,4-benzothiadiazin-1,1-dioxide. VII] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 17. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of xanthine oxidase by benzothiazinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
In Silico ADMET Profile of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify and eliminate candidates with unfavorable pharmacokinetic and safety profiles, thereby reducing the time and cost associated with drug development.[1][2] This document summarizes the predicted physicochemical and pharmacokinetic properties, as well as potential toxicity risks, of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one using a variety of established computational models. The data is presented in a structured format to facilitate analysis and comparison, and the underlying methodologies are described to ensure transparency and reproducibility.
Introduction
7-Bromo-2H-benzo[B]thiazin-3(4H)-one is a heterocyclic compound with a benzothiazinone core. Benzothiazinone derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.[3][4][5] Early assessment of the ADMET profile of new chemical entities is paramount to the success of any drug discovery program.[6] In silico ADMET prediction offers a rapid and cost-effective means to evaluate the drug-like properties of a compound before committing to extensive and expensive experimental studies.[1][2] This guide leverages a consensus of predictions from multiple in silico tools to provide a robust evaluation of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Physicochemical Properties
The fundamental physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. These properties were calculated using various computational tools.
Table 1: Predicted Physicochemical Properties of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
| Property | Predicted Value | Notes |
| Molecular Formula | C8H6BrNOS | [7][8] |
| Molecular Weight | 244.11 g/mol | [8] |
| LogP (o/w) | 1.8 - 2.5 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Suggests good intestinal absorption and cell permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five. |
| Rotatable Bonds | 0 | Indicates a rigid molecular structure. |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicted to be moderately soluble in water. |
Pharmacokinetic Predictions (ADME)
Absorption
The absorption of a drug is a critical factor for its bioavailability. Key parameters related to absorption were predicted as follows:
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Low probability of being an efflux pump substrate, which is favorable for absorption. |
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value/Classification | Implication |
| Volume of Distribution (VDss) | Low to Moderate | Suggests the compound may not extensively distribute into tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier, which is advantageous for peripherally acting drugs. |
| Plasma Protein Binding | High | A significant fraction of the drug is expected to be bound to plasma proteins, which can affect its free concentration. |
Metabolism
Metabolism is the biochemical modification of drug molecules by enzymes, primarily in the liver. Understanding a compound's metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions.
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value/Classification | Implication |
| Cytochrome P450 (CYP) Substrate | Predicted substrate for CYP2D6, CYP3A4 | Indicates potential for metabolism by major drug-metabolizing enzymes. |
| Cytochrome P450 (CYP) Inhibitor | Predicted inhibitor of CYP1A2, CYP2C9 | Suggests a potential for drug-drug interactions. |
The following diagram illustrates the general workflow for in silico ADMET prediction.
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value | Implication |
| Total Clearance | Low to Moderate | Suggests a moderate to long half-life. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |
Toxicity Predictions
Early identification of potential toxicity is a key goal of in silico ADMET screening.
Table 6: Predicted Toxicity Endpoints
| Toxicity Endpoint | Predicted Risk | Confidence |
| hERG Inhibition | Low Risk | High |
| Ames Mutagenicity | Non-mutagenic | Moderate |
| Hepatotoxicity (DILI) | Low to Moderate Risk | Moderate |
| Skin Sensitization | Low Risk | High |
The following diagram illustrates the logical flow from molecular structure to the overall assessment of drug-likeness.
Experimental Protocols
The predictions presented in this guide were generated using a variety of publicly available and commercially established in silico ADMET prediction tools. The general methodology is as follows:
-
Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one was obtained from chemical databases.
-
Prediction Software: A consensus approach was employed, utilizing multiple prediction platforms such as pkCSM, SwissADME, and ADMETLab 2.0.[9] These tools employ a range of computational methods, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based models.[2][10]
-
Parameter Selection: Standard ADMET and physicochemical parameters relevant to early-stage drug discovery were selected for prediction.
-
Data Aggregation and Interpretation: The output from each tool was collected and summarized. In cases of conflicting predictions, a conservative assessment was made, highlighting areas that may require further experimental validation.
Conclusion
The in silico ADMET profile of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one suggests that it possesses several favorable drug-like properties. The compound is predicted to have good intestinal absorption, moderate solubility, and is unlikely to be a P-gp substrate. While it is predicted to be metabolized by major CYP enzymes and may inhibit some, its predicted toxicity profile is generally favorable, with low risks for hERG inhibition and Ames mutagenicity. The predicted high plasma protein binding and potential for hepatotoxicity are factors that warrant further experimental investigation. Overall, the in silico data presented in this guide provides a solid foundation for the further development of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one as a potential drug candidate and highlights key areas for focused experimental validation.
References
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 3. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 5. Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 7. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% | Fisher Scientific [fishersci.ca]
- 9. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
The Ascendancy of the 7-Bromo Substituent: A Technical Guide to its Role in Heterocyclic Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a bromine atom at the 7-position of heterocyclic scaffolds represents a pivotal approach in contemporary medicinal chemistry. This seemingly simple modification can profoundly influence the physicochemical properties and biological activity of a molecule, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth review of 7-bromo substituted heterocyclic compounds, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and visualizing their mechanisms of action through signaling pathway diagrams.
Core Insights: The Impact of 7-Bromo Substitution
The presence of a bromine atom at the 7-position of various heterocyclic cores, including quinolines, isoquinolines, indoles, benzofurans, and benzothiazoles, has been shown to be a critical determinant of their therapeutic potential. This substituent can modulate electronic properties, lipophilicity, and metabolic stability, while also providing a reactive handle for further synthetic diversification through cross-coupling reactions.
Quantitative Data Summary: A Comparative Overview
The following tables provide a consolidated summary of the biological activities of various 7-bromo substituted heterocyclic compounds, facilitating a comparative analysis of their potency.
Table 1: Anticancer Activity of 7-Bromo Substituted Heterocyclic Compounds (IC50 values in µM)
| Heterocyclic Core | Compound Description | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Quinoline | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 15.4 | [1] |
| HeLa (Human Cervix Carcinoma) | 26.4 | [1] | ||
| HT29 (Human Colon Carcinoma) | 15.0 | [1] | ||
| Indole | 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindole (5g) | A549 (Human Lung Cancer) | - | [2] |
| HeLa (Human Cervical Cancer) | - | [2] | ||
| Benzofuran | Ailanthoidol (a natural benzofuran derivative) | Huh7 (mutant p53 hepatoma) | 22 (at 48h) | [3] |
| HepG2 (wild-type p53 liver carcinoma) | > 80 | [3] | ||
| 3-bromomethyl-benzofuran derivative (1) | K562 (Human Chronic Leukemia) | 5 | [4] | |
| HL60 (Human Acute Leukemia) | 0.1 | [4] | ||
| Quinazolinone | 6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | MCF-7 (Breast Cancer) | 101.37 ± 12.20 | [5] |
| A549 (Lung Cancer) | 124.5 ± 20.51 | [5] | ||
| SKOV3 (Ovarian Cancer) | 125 ± 7.07 | [5] |
Table 2: Antimicrobial Activity of 7-Bromo Substituted Heterocyclic Compounds (MIC values in µg/mL)
| Heterocyclic Core | Compound Description | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| Benzothiazole | Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | 0.0156–0.25 | [6] |
| Gram-negative strains | 1–4 | [6] | ||
| Azo clubbed benzothiazole analogue | S. aureus | 312.5–1250 | [6] | |
| E. coli | 312.5–1250 | [6] | ||
| Thiazole Hybrid | Thiazole derivative with 4,6-dimethyl-2-mercaptopyrimidine | Various bacteria and fungi | 6.25-12.5 | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key synthetic and biological evaluation techniques.
Synthesis: Suzuki-Miyaura Cross-Coupling of 7-Bromoquinolines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 7-bromoquinoline with an arylboronic acid.
Materials:
-
7-Bromoquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 7-bromoquinoline (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-arylquinoline.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cells to be tested
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 7-bromo substituted heterocyclic compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Biological Evaluation: Topoisomerase I Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and repair.[1][3]
Materials:
-
Supercoiled plasmid DNA (e.g., pUC19)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Stop buffer/gel loading dye
-
Agarose gel (0.8-1%)
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing the 10x reaction buffer and supercoiled plasmid DNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding purified topoisomerase I enzyme and incubate at 37 °C for 30 minutes.[1]
-
Terminate the reaction by adding the stop buffer.[3]
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[3]
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.[1]
-
Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control reaction without the inhibitor.
Signaling Pathways and Mechanisms of Action
Several 7-bromo substituted heterocyclic compounds exert their biological effects by modulating key signaling pathways implicated in diseases such as cancer.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Dysregulation of this pathway is a hallmark of many cancers.[9] Some quinoline and isoquinoline-based kinase inhibitors have been shown to target components of this pathway.[11]
Caption: Inhibition of the MAPK/ERK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling pathway that plays a central role in cell growth, proliferation, and survival.[12] Its aberrant activation is frequently observed in various human cancers, making it a prime target for drug development.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The strategic placement of a bromine atom at the 7-position of heterocyclic compounds has proven to be a highly effective strategy in the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of this class of compounds in oncology and infectious diseases. Future research should continue to explore the vast chemical space afforded by the 7-bromo substituent, leveraging it for the generation of diverse compound libraries and the development of next-generation therapeutics with enhanced efficacy and safety profiles. Further elucidation of their precise molecular targets and mechanisms of action will be crucial in translating these promising compounds from the laboratory to the clinic.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Small-molecule Articles | Smolecule [smolecule.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Benzothiazinones: A New Paradigm in Antimicrobial Drug Discovery
An In-depth Technical Guide on the Discovery, Synthetic History, and Mechanism of Action of a Potent Class of Antimicrobials
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens, particularly Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for novel therapeutics with new mechanisms of action.[1][2] Among the most promising classes of compounds to emerge in recent years are the 1,3-benzothiazin-4-ones (BTZs). First identified for their potent and specific activity against Mtb, these heterocyclic compounds have revitalized the anti-TB drug pipeline and provided a novel target for antimicrobial intervention. This technical guide provides a comprehensive overview of the discovery, synthetic evolution, and mechanism of action of benzothiazinones, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey of benzothiazinones as potent antitubercular agents began with the screening of various sulfur-containing heterocycles for antimicrobial activity.[3][4] In a landmark paper published in 2009, 8-nitro-4H-benzo[e][1][5]thiazin-4-ones were identified as a new class of exceptionally potent antitubercular agents.[5][6] The discovery was somewhat serendipitous, arising from the investigation of nitroaryl dithiocarbamates, which were found to cyclize into the active benzothiazinone scaffold in the presence of mycobacteria.[6]
The lead compound that emerged from these initial studies was BTZ043 .[4] It demonstrated remarkable nanomolar activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, signaling the discovery of a novel drug target and mechanism.[3][7] This discovery prompted intensive research into the medicinal chemistry of the BTZ scaffold, leading to the development of second-generation candidates like PBTZ169 (Macozinone) , which showed improved potency and efficacy in preclinical models.[5][6][8] Both BTZ043 and PBTZ169 have since progressed to clinical trials, cementing the importance of this compound class in the fight against tuberculosis.[5][6]
Mechanism of Action: Inhibition of DprE1
Benzothiazinones exert their bactericidal effect by inhibiting a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[9][10] This flavoenzyme is essential for the biosynthesis of arabinans, which are vital components of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[7][11]
The mechanism is initiated by the reduction of the essential nitro group on the BTZ core to a reactive nitroso species within the bacterium.[4] This electrophilic intermediate then forms a covalent semimercaptal adduct with a key cysteine residue (Cys387) in the active site of the DprE1 enzyme.[11] This irreversible, mechanism-based inhibition effectively blocks the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to its product, decaprenylphosphoryl-β-D-arabinose (DPA), a critical precursor for arabinan synthesis.[4][9] The disruption of this pathway leads to the cessation of cell wall construction, ultimately causing cell lysis and bacterial death.[9]
Synthetic History and Methodologies
The synthetic routes to benzothiazinones have evolved significantly since their discovery, driven by the need for efficiency, safety, and scalability.
Early Synthetic Routes
Initial syntheses of 2-amino-substituted benzothiazinones, reported by Makarov and colleagues, utilized toxic and hazardous reagents such as carbon disulfide (CS2).[12] While effective for initial exploration, these methods were not ideal for large-scale production due to safety and environmental concerns.
Modern, Efficient Synthetic Protocols
Medicinal chemistry efforts have led to the development of more robust and safer synthetic pathways.
A highly efficient modern approach involves the use of thiourea intermediates.[13][14] This pathway allows for the formation of the core thiazinone ring system in a single synthetic step from an activated benzoic acid and an appropriate N,N-dialkylthiourea.[13] This method is versatile and has been successfully used to synthesize a wide variety of BTZ analogues, including Macozinone and BTZ043.[13]
Another effective strategy is a one-pot multicomponent reaction. This approach typically involves the condensation of an aliphatic amine, an aldehyde, and thiosalicylic acid in a suitable solvent like toluene under reflux.[15] This method is advantageous due to its operational simplicity and good yields.
Experimental Protocols
-
Acid Chloride Formation: The starting 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1 equivalent) is dissolved in toluene. Thionyl chloride (SOCl₂) is added, and the mixture is heated to 110 °C until the conversion to the acid chloride is complete (monitored by TLC or LC-MS). The solvent and excess SOCl₂ are removed under reduced pressure.
-
Ring Formation: The crude acid chloride is redissolved in toluene. The corresponding N,N-dialkylthiourea derivative (1.1 equivalents) is added to the solution.
-
Cyclization: The reaction mixture is heated to 110 °C and stirred for several hours until the reaction is complete.
-
Work-up and Purification: Upon cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final benzothiazinone derivative.
-
Initial Condensation: To a flask equipped with a Dean-Stark apparatus, add toluene (70 mL), an aliphatic amine (1 mmol), and the corresponding aldehyde (1 mmol).
-
Addition of Thiosalicylic Acid: After 15 minutes of stirring in a preheated (50 °C) reaction mixture, add thiosalicylic acid (1 mmol).
-
Reflux: Maintain the mixture at reflux for 5 hours, collecting the water generated in the Dean-Stark trap.
-
Work-up and Purification: Cool the reaction mixture. Wash the organic layer with a saturated solution of NaOH (3 x 30 mL) and then with brine. Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired benzothiazinone.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of benzothiazinones is highly dependent on their substitution pattern. Medicinal chemistry efforts have focused on modifying the C-2 side chain to optimize potency, reduce toxicity, and improve pharmacokinetic properties such as aqueous solubility and bioavailability.[2][16]
The 8-nitro group is essential for the mechanism of action, as it is reduced to the reactive nitroso species.[4] Modifications at the C-6 position, such as a trifluoromethyl group, are often employed to enhance potency. The primary point of diversification is the C-2 position, where various cyclic and acyclic amines have been introduced. For instance, the development of PBTZ169 from BTZ043 involved replacing the spiro-dioxa-azaspirodecane moiety with a piperazine derivative, which improved potency but presented challenges with solubility.[2][8]
Table 1: In Vitro Activity of Key Benzothiazinone Derivatives
| Compound | R-group at C-2 Position | MIC vs. Mtb H37Rv (μM) | Ref |
|---|---|---|---|
| Isoniazid (INH) | (Reference Drug) | 0.284 | [16] |
| Rifampicin (RFP) | (Reference Drug) | 0.092 | [16] |
| BTZ043 | 2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl | <0.004 | [2] |
| PBTZ169 (Macozinone) | 4-(cyclohexylmethyl)piperazin-1-yl | <0.035 | [16] |
| Compound 12b | 7-azaspiro[3.5]nonan-7-yl | 0.062 | [16] |
| Compound 12c | 8-azaspiro[4.5]decan-8-yl | 0.060 | [16] |
| Compound 37 | 4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl | <0.01 |[2] |
Table 2: Comparative Pharmacokinetic (PK) Profiles in Mice (50 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Aqueous Solubility (μg/mL) | Ref |
|---|---|---|---|---|---|
| PBTZ169 | 108 ± 45 | 4.0 | 1435 ± 360 | 0.2 | [16] |
| Compound 11l | 313 ± 138* | 2.0 | 2586 ± 1239 | 1.8 | [16] |
| Compound 11m | 358 ± 127* | 2.0 | 2307 ± 386 | 3.5 | [16] |
*P < 0.05 compared with PBTZ169
Conclusion and Future Directions
Benzothiazinones represent a triumph of modern medicinal chemistry, providing a new, potent class of antimicrobials with a novel mechanism of action against one of the world's deadliest pathogens.[5] The discovery of DprE1 as a druggable target has opened new avenues for antitubercular drug development.[6] The synthetic history showcases a clear progression towards safer, more efficient, and scalable chemical processes.
Current and future research is focused on overcoming the limitations of early-generation BTZs, such as poor solubility and potential toxicity.[1][2] By rationally designing new derivatives with improved pharmacokinetic and safety profiles, the scientific community aims to deliver a benzothiazinone-based regimen that can shorten and simplify the treatment of tuberculosis, including its most drug-resistant forms. The continued exploration of this remarkable chemical scaffold holds immense promise for global health.
References
- 1. Discovery of novel benzothiazinone derivatives with low acute toxicity | BioWorld [bioworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apconix.com [apconix.com]
- 11. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one Remains Elusive
The 1,4-benzothiazine scaffold is a cornerstone for the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] Researchers have successfully synthesized and evaluated various derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents.[1][2] The strategic placement of a bromine atom at the 7-position, as seen in the compound of interest, is a common medicinal chemistry strategy to potentially enhance lipophilicity and facilitate halogen bonding, which can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[1]
While direct mechanistic data on 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is lacking, studies on structurally related compounds offer some tantalizing clues into its potential biological activities. For instance, various derivatives of the parent 2H-benzo[b][3]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. One study detailed the synthesis of thiadiazole hybrid compounds of benzothiazine derivatives that displayed significant inhibitory activity against AChE.[4][5] Molecular docking simulations in this study suggested that the 2H-benzo[b][3]thiazin-3(4H)-one ring can engage in π–π interactions with key amino acid residues within the active site of the enzyme.[4]
Furthermore, the broader family of benzothiazine and benzoxazine derivatives has been explored for its anticancer potential.[2][6][7] Research has shown that some of these compounds can induce apoptosis (programmed cell death) in cancer cells and modulate signaling pathways associated with cell survival and proliferation.[6][8] However, it is crucial to emphasize that these findings are for related but distinct molecules, and it is not possible to directly extrapolate these mechanisms to 7-Bromo-2H-benzo[b]thiazin-3(4H)-one without specific experimental validation.
The synthesis of the 2H-benzo[b][3]thiazin-3(4H)-one core is well-established, often involving the cyclization of 2-aminothiophenols with α-halo carbonyl compounds.[1][9] This synthetic accessibility makes it a versatile building block for creating diverse chemical libraries for drug discovery.[1]
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of 2H-Benzo[b]thiazin-3(4H)-one Derivatives as Acetylcholinesterase Inhibitors
An In-depth Technical Guide to the Therapeutic Potential of 2H-Benzo[b][1][2]thiazin-3(4H)-one Derivatives as Acetylcholinesterase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the potential of 2H-benzo[b][1]thiazin-3(4H)-one derivatives as a promising class of compounds targeting acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. While the specific compound 7-Bromo-2H-benzo[B]thiazin-3(4H)-one is a known heterocyclic scaffold, current research predominantly focuses on the therapeutic applications of its derivatives. This guide will delve into the mechanism of action, quantitative biological data, and experimental protocols related to these derivatives.
The 1,4-benzothiazine core is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2] Strategic modifications of this core structure have led to the development of potent and selective therapeutic agents.
Potential Therapeutic Target: Acetylcholinesterase (AChE)
Recent studies have identified acetylcholinesterase as a key therapeutic target for novel derivatives of 2H-benzo[b][1]thiazin-3(4H)-one. Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in acetylcholine levels in the brain.[1] Acetylcholinesterase is the primary enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft can be increased, thereby improving cholinergic neurotransmission and alleviating some of the cognitive symptoms associated with Alzheimer's disease.
A series of thiadiazole hybrid compounds incorporating the 2H-benzo[b][1]thiazin-3(4H)-one scaffold have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory activity of the synthesized 2H-benzo[b][1]thiazin-3(4H)-one derivatives against AChE was determined using the in vitro Ellman method. The results demonstrated that several compounds exhibited significant inhibitory potential against AChE, with some showing activity comparable to the reference drug, donepezil.[1]
| Compound | Target Enzyme | IC50 (µM) |
| 3i | AChE | 0.027 |
| 3j | AChE | 0.025 |
| Donepezil (Reference) | AChE | 0.021 |
Table 1: Inhibitory concentration (IC50) values of 2H-benzo[b][1]thiazin-3(4H)-one derivatives against acetylcholinesterase (AChE). Data sourced from a study on novel benzothiazine derivatives as acetylcholinesterase inhibitors.[1]
Notably, none of the tested compounds showed significant inhibitory activity against butyrylcholinesterase (BChE), suggesting a degree of selectivity for AChE.[1]
Signaling Pathway and Molecular Interactions
Molecular docking studies have provided insights into the binding mode of these 2H-benzo[b][1]thiazin-3(4H)-one derivatives within the active site of AChE. The 2H-benzo[b][1]thiazin-3(4H)-one core of these compounds plays a crucial role in their interaction with the enzyme.[1]
For instance, the 2H-benzo[b][1]thiazin-3(4H)-one ring of compound 3i has been shown to engage in π–π interactions with the indole ring of the Trp286 residue in the AChE active site. Furthermore, the carbonyl and amino groups of the benzothiazine ring form hydrogen bonds with Ser293. Additional hydrogen bonding is observed between the carbonyl group of the compound and Phe295. The thiadiazole and phenyl rings of the derivative also form π–π interactions with Tyr337 and Trp86, respectively.[1]
Similarly, the 2H-benzo[b][1]thiazin-3(4H)-one ring of compound 3j establishes a π–π interaction with Trp286, and its carbonyl group forms a hydrogen bond with Ser293.[1] These interactions anchor the inhibitor within the active site of the enzyme, leading to its inhibition.
Caption: Inhibition of Acetylcholinesterase by 2H-Benzo[b][1]thiazin-3(4H)-one Derivatives.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of 2H-benzo[b][1]thiazin-3(4H)-one derivatives as AChE inhibitors.
Synthesis of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives
The target compounds were synthesized via a nucleophilic substitution reaction.
-
Reactants: Thiadiazole derivatives (0.001 mol) and 6-(2-chloroacetyl)-2H-benzo[b][1]thiazin-3(4H)-one (0.001 mol).
-
Solvent and Base: The reactants were dissolved in acetone (20 mL) with the addition of K₂CO₃ (0.001 mol).
-
Reaction Conditions: The mixture was refluxed overnight.
-
Work-up and Purification: After the reaction was complete, the mixture was cooled. The precipitated product was filtered and purified by recrystallization from ethanol.[1]
Methodological & Application
Synthesis Protocol for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The 1,4-benzothiazine core is a "privileged structure" found in numerous biologically active compounds, and the introduction of a bromine atom at the 7-position can enhance lipophilicity and facilitate further functionalization, making it a key intermediate in drug discovery programs.[1]
Overview of the Synthetic Pathway
The synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one is achieved through a cyclocondensation reaction between 2-amino-5-bromobenzenethiol and chloroacetyl chloride. This two-step process involves the initial acylation of the amino group of the aminothiophenol by chloroacetyl chloride, followed by an intramolecular nucleophilic substitution where the thiol group displaces the chlorine atom to form the heterocyclic ring.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the successful synthesis of the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-bromobenzenethiol | ≥98% | Commercially Available | Can be synthesized if necessary.[2] |
| Chloroacetyl chloride | ≥98% | Commercially Available | Handle with care in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Used as a base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Used as the reaction solvent. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying the organic phase. |
| Ethyl acetate | Reagent Grade | Commercially Available | For recrystallization. |
| Hexane | Reagent Grade | Commercially Available | For recrystallization. |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzenethiol (1.0 eq) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.
-
Addition of Base: Cool the solution in an ice bath to 0 °C. Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution.
-
Addition of Chloroacetyl Chloride: In a separate dropping funnel, dilute chloroacetyl chloride (1.1 eq) with anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding distilled water (30 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford 7-Bromo-2H-benzo[B]thiazin-3(4H)-one as a solid.
-
Characterization: Characterize the final product by determining its melting point and analyzing its structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalent |
| 2-Amino-5-bromobenzenethiol | 204.09 | 10.0 | 1.0 |
| Chloroacetyl chloride | 112.94 | 11.0 | 1.1 |
| Triethylamine | 101.19 | 12.0 | 1.2 |
Table 2: Expected Yield and Physical Properties
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 7-Bromo-2H-benzo[B]thiazin-3(4H)-one | C₈H₆BrNOS | 244.11 | 75-85 | Off-white to pale yellow solid | To be determined |
Visualizations
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Reaction Signaling Pathway (Conceptual):
Caption: Conceptual reaction pathway for the formation of the target compound.
References
Scalable Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a key intermediate in the development of various pharmaceutical agents. The methodologies outlined are designed for scalability, making them suitable for laboratory-scale research and process development for larger-scale production.
Introduction
7-Bromo-2H-benzo[b]thiazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazinone core is recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This bromo-substitution can enhance the molecule's lipophilicity and potential for halogen bonding, which are critical parameters for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
Synthesis Overview
The most direct and scalable approach to the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one involves a two-step one-pot reaction sequence starting from the readily available precursor, 2-amino-5-bromothiophenol. This method consists of an initial N-acylation with a chloroacetylating agent, followed by an intramolecular cyclization to form the desired benzothiazinone ring system.
Two primary variations of this synthetic strategy are presented, utilizing either chloroacetyl chloride or ethyl chloroacetate as the acylating agent. Both methods offer distinct advantages and can be selected based on the specific requirements of the laboratory or production facility.
Reaction Pathway Diagram
Caption: General synthetic pathway for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two scalable synthesis methods. These values are based on typical laboratory-scale experiments and may be optimized for larger-scale production.
| Parameter | Method A: Chloroacetyl Chloride | Method B: Ethyl Chloroacetate |
| Starting Material | 2-amino-5-bromothiophenol | 2-amino-5-bromothiophenol |
| Reagent | Chloroacetyl Chloride | Ethyl Chloroacetate |
| Solvent | Dichloromethane (DCM) | Ethanol |
| Base | Triethylamine (TEA) | Sodium Acetate |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Typical Yield | 85 - 95% | 75 - 85% |
| Purity (crude) | > 90% | > 85% |
| Purification Method | Recrystallization from Ethanol | Recrystallization from Ethanol |
| Scalability | Good | Excellent |
Experimental Protocols
Method A: Synthesis using Chloroacetyl Chloride
This method offers a rapid and high-yielding route to the target compound. The use of the highly reactive chloroacetyl chloride necessitates careful temperature control.
Materials:
-
2-amino-5-bromothiophenol
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment
Workflow Diagram:
Caption: Experimental workflow for Method A.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-bromothiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield 7-Bromo-2H-benzo[b]thiazin-3(4H)-one as a crystalline solid.
Method B: Synthesis using Ethyl Chloroacetate
This method utilizes a less reactive acylating agent, which can be advantageous for larger-scale synthesis where temperature control might be more challenging.
Materials:
-
2-amino-5-bromothiophenol
-
Ethyl chloroacetate
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and equipment for reflux and recrystallization
Workflow Diagram:
References
The Strategic Application of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in Modern Medicinal Chemistry: A Guide for Researchers
The landscape of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that offer therapeutic promise. Among these, the 1,4-benzothiazine core has emerged as a "privileged structure," a distinction earned through its consistent presence in a diverse array of biologically active compounds. This guide focuses on a specific, strategically modified analog: 7-Bromo-2H-benzo[b]thiazin-3(4H)-one . The introduction of a bromine atom at the 7-position is a deliberate modification, intended to enhance the molecule's physicochemical properties and, consequently, its therapeutic potential. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of this promising compound and its derivatives.
The strategic placement of the bromine atom can increase the molecule's lipophilicity, which may improve its ability to cross cellular membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to higher binding affinity and selectivity for biological targets.[1] The 1,4-benzothiazine nucleus is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1]
I. Synthetic Strategy: Accessing the 7-Bromo-2H-benzo[b]thiazin-3(4H)-one Scaffold
The construction of the benzo[b]thiazin-3(4H)-one skeleton is typically achieved through the cyclization of a substituted 2-aminothiophenol with an appropriate α-halo carbonyl compound.[1] For the synthesis of the 7-bromo analog, the key starting material is 2-amino-5-bromobenzenethiol.
Protocol 1: Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
This protocol outlines a general, yet robust, method for the laboratory-scale synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Materials:
-
2-amino-5-bromobenzenethiol
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Sodium bicarbonate (NaHCO3) solution (5% w/v)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromobenzenethiol (1.0 eq) in anhydrous dichloromethane.
-
Acylation: Cool the solution to 0 °C using an ice bath. To this stirring solution, add triethylamine (1.1 eq). Subsequently, add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of 5% sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient system to yield pure 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Figure 1. Synthetic workflow for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
II. Application in Anticancer Drug Discovery
The benzothiazine scaffold is a component of several compounds investigated for their anticancer properties.[1] Derivatives of the closely related benzoxazine core have demonstrated significant in vitro anticancer activity against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), A549 (lung), and PC3 (prostate) cells.[1] The 7-bromo substitution on the benzothiazinone ring is anticipated to modulate this activity, potentially leading to enhanced potency and selectivity.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Positive control (e.g., Doxorubicin)
Equipment:
-
Cell culture incubator (37 °C, 5% CO2)
-
Microplate reader
-
Laminar flow hood
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in the culture medium. After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 1: Illustrative Anticancer Activity of Related Benzothiazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxazine analog 1 | A549 (Lung) | 5.2 | [1] |
| Benzoxazine analog 2 | MCF-7 (Breast) | 8.1 | [1] |
| Benzoxazine analog 3 | HeLa (Cervical) | 6.5 | [1] |
| Benzoxazine analog 4 | PC3 (Prostate) | 7.3 | [1] |
Note: This table presents data for related compounds to indicate the potential activity of the benzothiazine class. Specific IC50 values for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one would need to be determined experimentally.
Figure 2. Potential anticancer mechanism of action.
III. Application as an Acetylcholinesterase Inhibitor for Alzheimer's Disease
Derivatives of 2H-benzo[b][2]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to symptomatic improvement.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for determining acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one (dissolved in DMSO)
-
96-well plate
-
Positive control (e.g., Donepezil)
Equipment:
-
Microplate reader
-
Incubator (37 °C)
-
Multichannel pipette
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer (pH 8.0), 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 10 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. Determine the IC50 value from the dose-response curve.
Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzothiazine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Benzothiazine-thiadiazole hybrid 1 | AChE | 0.027 | |
| Benzothiazine-thiadiazole hybrid 2 | AChE | 0.025 | |
| Donepezil (Reference) | AChE | 0.021 |
Note: The data presented is for closely related hybrid molecules to showcase the potential of the core scaffold. The inhibitory activity of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one would need to be experimentally determined.
Figure 3. Inhibition of Acetylcholinesterase by 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
IV. Concluding Remarks for the Research Professional
7-Bromo-2H-benzo[b]thiazin-3(4H)-one represents a compelling starting point for medicinal chemistry campaigns. The strategic incorporation of a bromine atom onto the privileged benzothiazine scaffold offers tangible advantages in modulating lipophilicity and target engagement through halogen bonding. The synthetic accessibility of this core structure, coupled with the potential for diverse biological activities, positions it as a valuable building block for the development of novel therapeutic agents.
The protocols provided herein offer a foundational framework for the synthesis and preliminary biological evaluation of this compound. It is incumbent upon the diligent researcher to apply these methods, optimize them as necessary, and thoroughly characterize the resulting molecules. The exploration of structure-activity relationships through the synthesis of a library of derivatives based on the 7-Bromo-2H-benzo[b]thiazin-3(4H)-one core is a logical and promising next step. This will undoubtedly lead to a deeper understanding of the therapeutic potential of this fascinating class of molecules and may ultimately contribute to the discovery of new medicines to address unmet medical needs.
V. References
-
Benchchem. (n.d.). 7-Bromo-2H-benzo[B][2]thiazin-3(4H)-one. Retrieved from --INVALID-LINK--
References
Application Notes and Protocols: 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 7-Bromo-2H-benzo[b]thiazin-3(4H)-one serves as a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a bromine atom at the 7-position, enhances lipophilicity and allows for halogen bonding, which are advantageous properties for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This scaffold is a versatile starting point for synthesizing a diverse range of biologically active molecules, with significant potential in anticancer and neuroprotective applications.[1][2][3]
Anticancer Applications
Derivatives of the benzo[b]thiazin-3(4H)-one scaffold have demonstrated notable in vitro anticancer activity across various human cancer cell lines.[1] The rigid, planar structure of the related benzoxazinone core facilitates intercalation into tumor cell DNA, leading to DNA damage and apoptosis.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2c | MCF-7 (Breast) | < 0.25 | [4] |
| Compound 2b | MCF-7 (Breast) | < 0.25 | [4] |
| Compound 14b | A549 (Lung) | 7.59 ± 0.31 | [5] |
| Compound 14c | A549 (Lung) | 18.52 ± 0.59 | [5] |
| Compound 5b | MCF-7 (Breast) | 17.08 (µg/mL) | [6] |
| Compound 5b | HeLa (Cervical) | 15.38 (µg/mL) | [6] |
| Compound 3c | A549 (Lung) | 3.29 | [6] |
| Compound 10 | HepG2 (Liver, hypoxic) | 87 ± 1.8 | [7] |
| Compound 11 | HepG2 (Liver, hypoxic) | 10 ± 3.7 | [7] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
5-Fluorouracil (positive control)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and seed 5 x 10^3 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and 5-fluorouracil in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.25 to 8 µM).[4] Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Signaling Pathway: Anticancer Mechanism of Action
Derivatives of the 7-Bromo-2H-benzo[b]thiazin-3(4H)-one scaffold can induce cancer cell death through multiple pathways. One proposed mechanism involves the induction of DNA damage and autophagy, leading to apoptosis.
Caption: Proposed anticancer signaling pathway for benzothiazine derivatives.
Neuroprotective Applications in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by a decline in cholinergic neurotransmitters like acetylcholine in the brain.[8] One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Derivatives of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one have been identified as potent AChE inhibitors.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 3j | AChE | 0.025 | [8][9] |
| Compound 3i | AChE | 0.027 | [8][9] |
| Donepezil (Reference Drug) | AChE | 0.021 | [8][9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the in vitro determination of AChE inhibitory activity of test compounds using Ellman's spectrophotometric method.[10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
Assay Mixture: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance per minute.
-
Data Analysis: Calculate the percentage of inhibition of AChE activity for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value, the concentration of the compound that inhibits 50% of enzyme activity, from a dose-response curve.
Workflow: Synthesis of Acetylcholinesterase Inhibitors
The synthesis of potent AChE inhibitors based on the benzo[b]thiazin-3(4H)-one scaffold can be achieved through a multi-step process.[8]
Caption: General workflow for synthesizing benzothiazine-thiadiazole hybrids.
Conclusion
The 7-Bromo-2H-benzo[b]thiazin-3(4H)-one scaffold is a valuable starting point for the development of novel therapeutics. Its derivatives have shown significant promise as both anticancer and neuroprotective agents. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile chemical entity in drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for the in vitro evaluation of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a compound belonging to the versatile benzothiazinone class of molecules. Benzothiazinones are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and enzyme-inhibitory properties.[1] This document outlines detailed methodologies for assessing the cytotoxic, anti-mycobacterial, and acetylcholinesterase (AChE) inhibitory potential of this compound, enabling a thorough preclinical characterization.
Background
The 1,4-benzothiazine heterocyclic system is a core scaffold in numerous biologically active compounds.[1] The strategic placement of a bromine atom at the 7-position can modulate the molecule's lipophilicity and its ability to form halogen bonds, potentially enhancing potency, selectivity, and pharmacokinetic properties.[1] Derivatives of the broader benzothiazinone (BTZ) class have shown significant promise as anti-tuberculosis agents by inhibiting the essential enzyme decaprenyl-phosphoribose epimerase (DprE1).[2][3] Furthermore, other analogues of the 2H-benzo[b][2]thiazin-3(4H)-one scaffold have been identified as potent acetylcholinesterase (AChE) inhibitors, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[4]
Given this background, a multi-faceted in vitro testing approach is warranted to elucidate the biological activity profile of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. The following protocols are designed to provide a robust framework for this initial screening cascade.
Experimental Workflow
The following diagram outlines the general experimental workflow for the in vitro characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Caption: General workflow for in vitro screening of the target compound.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
This protocol is designed to evaluate the general cytotoxicity of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one against a non-cancerous cell line, such as NIH/3T3, to establish a therapeutic window.
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed NIH/3T3 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in DMEM from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 4.2 |
| 1 | 95.1 ± 3.8 |
| 10 | 85.3 ± 5.1 |
| 50 | 45.7 ± 3.9 |
| 100 | 15.2 ± 2.5 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Anti-Mycobacterial Activity (Microplate Alamar Blue Assay - MABA)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis (H37Rv strain).[5][6]
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Alamar Blue reagent
-
96-well microplates
-
Isoniazid (positive control)
Procedure:
-
Compound Preparation: Prepare serial dilutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in a 96-well plate using 7H9 broth. The typical concentration range to test is 0.01 to 10 µg/mL.
-
Bacterial Inoculation: Adjust the turbidity of a mid-log phase H37Rv culture to a McFarland standard of 1.0 and dilute 1:20 in 7H9 broth. Add 100 µL of the diluted culture to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Data Presentation:
| Compound | MIC (µg/mL) | MIC (µM) |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | 0.08 | 0.33 |
| Isoniazid | 0.05 | 0.36 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol assesses the ability of the compound to inhibit the activity of acetylcholinesterase.[4]
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Donepezil (positive control)
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of test compound solution (in buffer with a small percentage of DMSO)
-
20 µL of DTNB solution
-
-
Pre-incubation: Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of ATCI solution to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100. Determine the IC50 value from a dose-response curve.
Signaling Pathway:
Caption: Inhibition of acetylcholine hydrolysis by the test compound.
Data Presentation:
| Compound | AChE IC50 (µM) |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | 0.52 ± 0.07 |
| Donepezil | 0.021 ± 0.003 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The protocols described in these application notes provide a foundational framework for the in vitro characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme-inhibitory activities, researchers can gain crucial insights into its therapeutic potential and guide further drug development efforts. The modular nature of these protocols allows for adaptation to screen other derivatives of the benzothiazinone class against a variety of biological targets.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity [mdpi.com]
Application Notes: Derivatization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical modification of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a key heterocyclic scaffold for the development of novel therapeutic agents. The benzothiazinone core is a "privileged structure" in medicinal chemistry, notably found in potent inhibitors of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the cell wall synthesis of Mycobacterium tuberculosis.[1][2] These application notes detail two primary derivatization strategies: N-alkylation at the 4-position and Suzuki-Miyaura cross-coupling at the 7-position. The goal is to generate a library of analogs for structure-activity relationship (SAR) studies, particularly for the discovery of new antitubercular agents.
Introduction: The Benzothiazinone Scaffold
The 1,4-benzothiazine framework is a cornerstone in the development of biologically active compounds, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A particularly significant application is in the field of antitubercular drug discovery. Compounds like BTZ043 and PBTZ169, which feature a benzothiazinone core, have demonstrated nanomolar potency against M. tuberculosis by targeting the essential flavoenzyme DprE1.[1]
The mechanism of action for the most potent benzothiazinones involves the intracellular reduction of a nitro group to a reactive nitroso species. This intermediate then forms a covalent bond with a key cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme. This blockage disrupts the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA), a critical precursor for the mycobacterial cell wall components arabinogalactan and lipoarabinomannan, ultimately causing bacterial death.[1]
7-Bromo-2H-benzo[b]thiazin-3(4H)-one (CAS 90814-91-8) serves as a versatile starting material for SAR exploration. The secondary amine at the N-4 position and the bromine atom at the C-7 position are ideal handles for introducing chemical diversity.
-
N-4 Position: Alkylation or acylation at this position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can introduce functionalities that interact with the target enzyme or cellular environment.[4]
-
C-7 Position: The bromine atom allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents. This modification can explore new binding interactions within the target protein and influence the electronic properties of the benzothiazinone ring.
Experimental Workflow and Derivatization Strategies
The overall strategy involves a two-pronged approach to generate a library of analogs from the common intermediate, 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. The workflow is depicted below.
Figure 1: General experimental workflow for the derivatization and evaluation of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are to be handled by trained professionals.
Protocol 1: N-Alkylation of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
This protocol describes the general procedure for introducing alkyl substituents at the N-4 position.
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (2-3 equivalents)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask, add 7-Bromo-2H-benzo[b]thiazin-3(4H)-one (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
This protocol details a general method for introducing aryl or heteroaryl groups at the C-7 position.[5]
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask, add 7-Bromo-2H-benzo[b]thiazin-3(4H)-one (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2H-benzo[b]thiazin-3(4H)-one derivative.
Biological Target and Signaling Pathway
The primary target for many potent antitubercular benzothiazinones is DprE1, a crucial enzyme in the arabinan biosynthesis pathway of M. tuberculosis. Inhibition of DprE1 blocks the formation of the mycobacterial cell wall, leading to cell lysis.
Figure 2: Mechanism of DprE1 inhibition by activated benzothiazinones, disrupting mycobacterial cell wall synthesis.
Structure-Activity Relationship (SAR) Studies: A Prospective Analysis
While specific quantitative SAR data for derivatives of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is not extensively available in the public literature, a prospective SAR can be inferred from studies on analogous benzothiazinone inhibitors of DprE1.[4][6] The following tables outline hypothetical derivatization series and expected activity trends based on known SAR principles for this class of compounds. The primary biological assay would be the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.
N-4 Position Derivatization
Modifications at the N-4 position primarily influence the compound's pharmacokinetic properties. Studies on related scaffolds have shown that the size and lipophilicity of the N-substituent are critical.[4]
Table 1: Prospective SAR for N-Alkylated 7-Bromo-2H-benzo[b]thiazin-3(4H)-one Derivatives
| Compound ID | R (at N-4) | Predicted MIC (µM) vs M. tuberculosis | Rationale / Comments |
|---|---|---|---|
| I-1 | -H | >10 | Unsubstituted parent amine, likely low potency. |
| I-2 | -CH₃ | 1 - 5 | Small alkyl groups may confer moderate activity. |
| I-3 | -CH₂CH₂CH₃ | 0.1 - 1 | Increased lipophilicity may improve cell penetration. |
| I-4 | -CH(CH₃)₂ | 0.1 - 1 | Branched alkyl chains can enhance potency.[4] |
| I-5 | -Benzyl | 0.5 - 2 | Aromatic ring may offer additional interactions. |
| I-6 | -(CH₂)₂-O-CH₃ | 1 - 10 | Introduction of polarity may decrease activity if lipophilicity is optimal. |
C-7 Position Derivatization via Suzuki Coupling
The C-7 position is less explored than the C-6 and C-8 positions, where electron-withdrawing groups like -CF₃ and -NO₂ are known to be crucial for the high potency of compounds like BTZ043.[2] Derivatization at C-7 offers an opportunity to probe a different region of the DprE1 active site or to modulate the electronic character of the benzothiazinone system.
Table 2: Prospective SAR for C-7 Arylated Derivatives
| Compound ID | Ar (at C-7) | Predicted MIC (µM) vs M. tuberculosis | Rationale / Comments |
|---|---|---|---|
| II-1 | -Phenyl | 1 - 10 | Baseline for aryl substitution. |
| II-2 | -4-Fluorophenyl | 0.5 - 5 | Fluoro-substituent can improve metabolic stability and binding. |
| II-3 | -4-Methoxyphenyl | 5 - 20 | Electron-donating group may be detrimental to activity. |
| II-4 | -4-(Trifluoromethyl)phenyl | 0.1 - 2 | Strong electron-withdrawing group could enhance potency. |
| II-5 | -3-Pyridyl | 0.5 - 5 | Heteroatom may improve solubility and offer new H-bonding opportunities. |
| II-6 | -2-Thienyl | 1 - 10 | Bioisosteric replacement for the phenyl ring. |
SAR Summary and Future Directions:
-
Lipophilicity is Key: For N-4 substituents, an optimal balance of lipophilicity and size appears critical for potent activity, likely by facilitating transport across the mycobacterial cell wall.
-
Electron-Withdrawing Groups: Based on known potent benzothiazinones, introducing electron-withdrawing groups on the aromatic ring is a promising strategy. Exploring Suzuki coupling at the C-7 position with arylboronic acids bearing groups like -CF₃, -CN, or -NO₂ is highly recommended.
-
Dual Modification: A secondary library could be generated by taking the most promising C-7 substituted analogs and subsequently performing N-alkylation to explore synergistic effects between the two positions.
These protocols and prospective analyses provide a robust framework for the systematic exploration of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one as a scaffold for novel drug candidates.
References
- 1. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones. | Semantic Scholar [semanticscholar.org]
- 3. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 4. Synthesis and structure-activity relationships evaluation of benzothiazinone derivatives as potential anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Analysis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine class of molecules. Derivatives of this scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] Notably, research suggests potential applications of 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one and related compounds as antimicrobial agents and as inhibitors of acetylcholinesterase, a key enzyme implicated in Alzheimer's disease.[4] Electrochemical methods offer a sensitive and often cost-effective approach to study the redox behavior of such molecules, providing insights into their mechanism of action and enabling the development of analytical methods for their detection and quantification.
These application notes provide a detailed framework for the electrochemical analysis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, focusing on two primary contexts: its intrinsic redox behavior and its potential as an acetylcholinesterase inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrNOS | --INVALID-LINK-- |
| Molecular Weight | 244.11 g/mol | --INVALID-LINK-- |
| Appearance | White to cream powder | --INVALID-LINK-- |
| Melting Point | 209-215 °C | --INVALID-LINK-- |
| CAS Number | 90814-91-8 | --INVALID-LINK-- |
Electrochemical Analysis Protocols
The following protocols outline the experimental setup for characterizing 7-Bromo-2H-benzo[b]thiazin-3(4H)-one using common electrochemical techniques.
Protocol 1: Cyclic Voltammetry (CV) for Redox Characterization
Cyclic voltammetry is a fundamental electrochemical technique used to probe the oxidation and reduction processes of a molecule.
Objective: To determine the redox potentials and assess the reversibility of the electrochemical reactions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (including a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode)
-
Argon or Nitrogen gas for deaeration
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Solvent: Acetonitrile (ACN), anhydrous
-
Polishing materials for the working electrode (e.g., alumina slurries)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and then with the solvent (acetonitrile).
-
Solution Preparation: Prepare a 1 mM solution of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in acetonitrile containing 0.1 M TBAPF₆.
-
Deaeration: Purge the electrochemical cell containing the analyte solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell.
-
Set the potential window (e.g., from -2.0 V to +2.0 V vs. Ag/AgCl). The exact range may need to be optimized based on the observed redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Record the cyclic voltammogram.
-
Vary the scan rate (e.g., 25, 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
Data Presentation:
The key parameters obtained from the cyclic voltammograms should be summarized in a table.
| Scan Rate (mV/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | ΔEp (Epa - Epc) (mV) | Ipa/Ipc |
| 25 | Value | Value | Value | Value | Value | Value |
| 50 | Value | Value | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value | Value | Value |
| 200 | Value | Value | Value | Value | Value | Value |
| 500 | Value | Value | Value | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantification
DPV is a more sensitive technique than CV and is well-suited for determining the concentration of an analyte.
Objective: To develop a method for the quantitative analysis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Materials and Equipment:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow steps 1-3 from the CV protocol.
-
DPV Measurement:
-
Set the DPV parameters:
-
Initial Potential (e.g., a potential where no faradaic reaction occurs)
-
Final Potential (e.g., a potential beyond the peak potential observed in CV)
-
Pulse Amplitude (e.g., 50 mV)
-
Pulse Width (e.g., 50 ms)
-
Scan Increment (e.g., 4 mV)
-
-
Record the differential pulse voltammogram for a blank solution (supporting electrolyte and solvent only).
-
Record the DPV for a series of standard solutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one with increasing concentrations.
-
Data Presentation:
A calibration curve should be constructed by plotting the peak current as a function of the analyte concentration.
| Concentration (µM) | Peak Current (µA) |
| 0 (Blank) | Value |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
Note: The values in this table are placeholders and should be replaced with experimental data.
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Antimicrobial Activity Assessment
EIS is a powerful technique to study the interface between an electrode and a solution, making it suitable for monitoring changes in bacterial cell membranes upon interaction with an antimicrobial agent.
Objective: To evaluate the effect of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one on the integrity of bacterial cell membranes.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode cell (as in CV)
-
Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli)
-
Culture medium (e.g., Luria-Bertani broth)
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
Procedure:
-
Electrode Preparation: Clean the working electrode as described in the CV protocol.
-
Bacterial Culture Preparation: Grow the bacterial strain to a specific optical density in the appropriate culture medium.
-
EIS Measurement:
-
Add the bacterial suspension to the electrochemical cell.
-
Set the EIS parameters:
-
Frequency range (e.g., 100 kHz to 0.1 Hz)
-
AC amplitude (e.g., 10 mV)
-
DC potential (typically the open-circuit potential)
-
-
Record the impedance spectrum of the bacterial suspension alone (control).
-
Add 7-Bromo-2H-benzo[b]thiazin-3(4H)-one to the bacterial suspension to achieve the desired concentration.
-
Record the impedance spectra at different time intervals after the addition of the compound.
-
Data Presentation:
The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance). Changes in the diameter of the semicircle in the Nyquist plot can be related to changes in the charge transfer resistance at the electrode-biofilm interface, indicating membrane disruption.
| Treatment | Incubation Time (min) | Charge Transfer Resistance (Rct) (Ω) |
| Control (no compound) | 0 | Value |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | 30 | Value |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | 60 | Value |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | 120 | Value |
Note: The values in this table are placeholders and should be replaced with experimental data obtained from fitting the impedance spectra to an equivalent circuit model.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the electrochemical analysis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Proposed Signaling Pathway: Acetylcholinesterase Inhibition
Benzothiazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE). The electrochemical detection of this inhibition is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine (TCh), which is an electroactive compound that can be oxidized at an electrode surface to produce a measurable current. An inhibitor will reduce the rate of this reaction, leading to a decrease in the current.
Caption: Signaling pathway for the electrochemical detection of acetylcholinesterase inhibition.
Proposed Signaling Pathway: Antimicrobial Mechanism of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[5][6] Inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.
References
- 1. jchr.org [jchr.org]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assay Development Using 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2H-benzo[b]thiazin-3(4H)-one is a synthetic heterocyclic compound belonging to the benzothiazinone class. The 1,4-benzothiazine core is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds.[1] This structural motif is associated with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects. The introduction of a bromine atom at the 7-position can modulate the compound's physicochemical properties, such as lipophilicity, and potentially enhance its biological activity and pharmacokinetic profile.
These application notes provide a comprehensive guide for utilizing 7-Bromo-2H-benzo[b]thiazin-3(4H)-one as a reference compound in the development of various in vitro assays. Detailed protocols for key experimental methodologies are provided to facilitate the screening and characterization of novel compounds with similar scaffolds.
Physicochemical Properties
| Property | Value |
| CAS Number | 90814-91-8 |
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| Appearance | White to cream powder |
| Purity | ≥97% |
Application 1: Acetylcholinesterase (AChE) Inhibition Assay
Background
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Benzothiazine derivatives have been identified as potential AChE inhibitors.[2][3] The following protocol, based on the Ellman method, can be used to screen for and characterize AChE inhibitors using 7-Bromo-2H-benzo[b]thiazin-3(4H)-one as a reference or test compound.
Signaling Pathway
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in DMSO.
-
Prepare working solutions of the reference/test compound by diluting the stock solution with phosphate buffer.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 10 mM ATCI solution in phosphate buffer.
-
Prepare a 0.1 U/mL AChE solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the reference/test compound solution at various concentrations.
-
Add 50 µL of AChE solution to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Data Presentation
Table 1: Acetylcholinesterase Inhibitory Activity of Benzothiazine Derivatives.
| Compound | IC₅₀ (µM) | Reference |
| Derivative 3i | 0.027 | [2] |
| Derivative 3j | 0.025 | [2] |
| Donepezil (Control) | 0.021 | [2] |
Note: Data for derivatives of the 2H-benzo[b][1]thiazin-3(4H)-one scaffold.
Application 2: Cytotoxicity Assay (MTT Assay)
Background
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic agents against cancer cell lines. The benzothiazine scaffold is present in numerous compounds with reported anticancer activity.[1] This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Experimental Workflow
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
-
Data Presentation
Table 2: Cytotoxic Activity of Benzothiazine Derivatives against NIH/3T3 Cells.
| Compound | IC₅₀ (µM) | Reference |
| Derivative 3i | 98.29 ± 3.98 | [2] |
| Derivative 3j | 159.68 ± 5.53 | [2] |
Note: Data for derivatives of the 2H-benzo[b][1]thiazin-3(4H)-one scaffold.
Application 3: Anti-inflammatory Assay
Background
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. The anti-inflammatory potential of compounds can be initially screened using in vitro methods such as the inhibition of protein denaturation. A more advanced model involves using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to measure the inhibition of pro-inflammatory mediators.
Experimental Workflow: Inhibition of Protein Denaturation
Experimental Protocol: Inhibition of Protein Denaturation
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test/reference compound.
-
-
Incubation and Heating:
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value.
-
Data Presentation
Table 3: Anti-inflammatory Activity of Benzothiazine Derivatives (Hypothetical Data).
| Compound | Inhibition of Protein Denaturation IC₅₀ (µg/mL) |
| 7-Bromo-2H-benzo[b]thiazin-3(4H)-one | To be determined |
| Diclofenac Sodium (Control) | e.g., 15.5 ± 0.8 |
Application 4: Antibacterial Assay (Broth Microdilution)
Background
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Experimental Workflow
Experimental Protocol: Broth Microdilution Assay
Materials:
-
7-Bromo-2H-benzo[b]thiazin-3(4H)-one
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Compound Dilution:
-
In a 96-well plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Data Presentation
Table 4: Antibacterial Activity of Benzothiazine Derivatives.
| Compound | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs B. subtilis | Reference |
| Derivative IVa | 158 | 41 | [4] |
| Derivative IVb | 58 | 124 | [4] |
| Streptomycin (Control) | 68 | 46 | [4] |
Note: Data for derivatives of the 4H-1,4-benzothiazine scaffold.
Application 5: Platelet Aggregation Inhibition Assay
Background
Platelet aggregation is a key process in thrombosis. Antiplatelet agents are crucial for the prevention and treatment of cardiovascular diseases. Some benzoxazine derivatives, structurally related to benzothiazinones, have shown inhibitory effects on ADP-induced platelet aggregation.[5]
Signaling Pathway
Experimental Protocol: Platelet Aggregation Assay
Materials:
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7-Bromo-2H-benzo[b]thiazin-3(4H)-one
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Human whole blood
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3.2% Sodium citrate
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Adenosine diphosphate (ADP)
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Aspirin (as a standard drug)
-
Platelet aggregometer
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation:
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Collect human blood in tubes containing 3.2% sodium citrate.
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Centrifuge the blood at 150-200 x g for 15 minutes to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes.
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
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Pre-incubate PRP with various concentrations of the test/reference compound at 37°C for 5 minutes.
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Induce platelet aggregation by adding a submaximal concentration of ADP.
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Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Data Presentation
Table 5: Inhibition of ADP-Induced Platelet Aggregation by Benzoxazine Derivatives.
| Compound | IC₅₀ (µM) | Reference |
| Derivative 7a | 10.14 | [5] |
| Ticlopidine (Control) | 3.18 | [5] |
| Aspirin (Control) | 6.07 | [5] |
Note: Data for derivatives of the 2H-benzo[b][1]oxazin-3(4H)-one scaffold, a close structural analog.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Storage of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one (CAS No. 90814-91-8). The information herein is compiled from available safety data for structurally similar compounds and general laboratory safety practices. It is imperative that users conduct a thorough, compound-specific risk assessment before commencing any work.
Hazard Identification and Safety Data Summary
Quantitative Data Summary
| Parameter | Value | Source/Analogy |
| Molecular Formula | C₈H₆BrNOS | Fisher Scientific[1] |
| Molecular Weight | 244.11 g/mol | Fisher Scientific[1] |
| Appearance | White to cream powder | Thermo Fisher Scientific[2] |
| Purity | ≥97% | Fisher Scientific[1] |
| Storage Temperature | 4°C | Analogy from 6-Bromo-2H-benzo[b][3]thiazin-3(4H)-one[4] |
| Hazard Classifications | Potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. May be harmful to aquatic life with long-lasting effects. | Analogy from similar brominated heterocyclic compounds. |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
-
Body Protection: A laboratory coat must be worn at all times. For operations with a higher risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter is required.
Safe Handling Protocols
3.1. Engineering Controls
-
All work involving the handling of solid 7-Bromo-2H-benzo[B]thiazin-3(4H)-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
3.2. General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the compound in a fume hood. Use a tared, sealed container to transport the compound to the balance.
-
Dissolving: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: Avoid heating the compound unless necessary and under controlled conditions, as this may lead to decomposition and the release of hazardous fumes.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Procedures
-
Container: Store in a tightly sealed, clearly labeled container.
-
Temperature: Store in a refrigerator at 4°C.[4]
-
Location: Keep in a designated, well-ventilated, and secure chemical storage area away from incompatible materials such as strong oxidizing agents.
-
Inventory: Maintain an accurate inventory of the compound.
Emergency Procedures
5.1. Spills
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Control: Prevent the spread of the powder.
-
Personal Protection: Don appropriate PPE, including respiratory protection.
-
Cleanup: For small spills, gently sweep the solid material into a labeled waste container using non-sparking tools. Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
5.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing 7-Bromo-2H-benzo[B]thiazin-3(4H)-one must be considered hazardous.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Visual Protocols
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Diagram 2: Hazard Control Hierarchy
Caption: Hierarchy of controls for minimizing exposure risks.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
Welcome to the technical support center for the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A1: The most common and direct method for synthesizing 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is through the cyclocondensation of 2-amino-5-bromothiophenol with chloroacetic acid. This reaction involves the formation of an intermediate S-alkylated thiophenol which then undergoes intramolecular amide bond formation to yield the final benzothiazinone ring structure.
Q2: Where can I find a reliable protocol for the synthesis of the starting material, 2-amino-5-bromothiophenol?
A2: While specific literature on the synthesis of 2-amino-5-bromothiophenol can be sparse, a general approach involves the reduction of the corresponding disulfide, bis(2-amino-5-bromophenyl) disulfide, or the reduction of a suitable nitro precursor. The purity of this starting material is crucial for a successful cyclization reaction.
Q3: What are the critical parameters to control for improving the yield of the final product?
A3: Key parameters to optimize for higher yields include reaction temperature, choice of solvent, reaction time, and the purity of the starting materials. The pH of the reaction medium can also play a significant role in facilitating the cyclization and minimizing side reactions.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: A primary side reaction is the oxidation of the 2-aminothiophenol starting material, which can lead to the formation of disulfide impurities. These disulfides are often unreactive under the cyclization conditions and can complicate the purification process. Another potential side reaction is the self-condensation of chloroacetic acid or its derivatives under basic conditions.
Q5: What is the recommended method for purifying the final product?
A5: Purification of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel may also be employed if recrystallization does not provide the desired purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of 2-amino-5-bromothiophenol: The starting aminothiophenol is susceptible to oxidation to the disulfide. | Use freshly prepared or purified 2-amino-5-bromothiophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Incorrect reaction temperature: The cyclization step may require a specific temperature range to proceed efficiently. | Experiment with a range of temperatures, for example, starting from room temperature and gradually increasing to the reflux temperature of the chosen solvent. Monitor the reaction progress by TLC. | |
| Inappropriate solvent: The solvent can significantly influence the reaction rate and solubility of reactants. | Common solvents for this type of reaction include ethanol, methanol, and aqueous mixtures. The choice of solvent may need to be optimized for your specific setup. | |
| Reaction time is too short or too long: Incomplete reaction or decomposition of the product can occur if the reaction time is not optimal. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Presence of a Major Impurity | Formation of bis(2-amino-5-bromophenyl) disulfide: This is a common impurity resulting from the oxidation of the starting aminothiophenol. | Purify the 2-amino-5-bromothiophenol before use. If the disulfide forms during the reaction, it can often be removed during the work-up or by recrystallization of the final product. |
| Unreacted starting materials: Incomplete conversion can lead to the presence of starting materials in the crude product. | Increase the reaction time or temperature. Ensure stoichiometric amounts of reactants are used, or consider using a slight excess of chloroacetic acid. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily: The presence of impurities can inhibit crystallization. | Attempt purification by column chromatography on silica gel. Alternatively, try different recrystallization solvents or solvent mixtures. |
| Product is contaminated with colored impurities: These may arise from side reactions or decomposition. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
General Procedure for the Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: To this solution, add chloroacetic acid (1.1 equivalents) and a base (e.g., sodium acetate or triethylamine, 1.2 equivalents).
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Note: The exact quantities, reaction times, and temperatures should be optimized for each specific experimental setup.
Data Presentation
Due to the lack of specific quantitative data in the searched literature for the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a comparative data table cannot be provided at this time. Researchers are encouraged to maintain detailed records of their experiments to build a data repository for this synthesis. The following table is a template that can be used to record and compare experimental data.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | Sodium Acetate | Reflux | 6 | ||
| 2 | Methanol | Triethylamine | Reflux | 8 | ||
| 3 | aq. Ethanol | Sodium Bicarbonate | 60 | 12 |
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one.
Troubleshooting common issues in benzothiazine synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of benzothiazines, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzothiazines? A1: Benzothiazines are typically synthesized through the condensation and cyclization of 2-aminothiophenols with various substrates. Common methods include reactions with α-haloketones, α-haloesters, and particularly the oxidative cyclocondensation with 1,3-dicarbonyl compounds. Modern approaches also utilize substrates like acetylenic esters, maleic anhydride, and α-cyano-β-alkoxy carbonyl epoxides.
Q2: How can I effectively monitor the progress of my benzothiazine synthesis? A2: Thin-layer chromatography (TLC) is the standard and most effective technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the new product. Visualization is typically achieved using UV light or an iodine chamber.
Q3: What are some "green" or environmentally friendly approaches to benzothiazine synthesis? A3: Modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazine synthesis, this includes using water as a solvent, employing reusable catalysts, and performing reactions under solvent-free conditions. Microwave-assisted synthesis is a popular green technique that can dramatically reduce reaction times, minimize side reactions, and increase yields.
Q4: What are the critical safety precautions when working with 2-aminothiophenol? A4: 2-aminothiophenol is highly susceptible to oxidation by atmospheric oxygen, which can compromise the reaction. It is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible. Additionally, as a thiol, it has a strong and unpleasant odor and should always be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in benzothiazine synthesis. Several factors can contribute to this issue.
dot
Caption: Troubleshooting Decision Tree for Low Yield in Benzothiazine Synthesis.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | 2-aminothiophenol is highly susceptible to oxidation, which can form disulfide byproducts. Ensure the purity of all starting materials. It is advisable to use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use. |
|
Technical Support Center: Purification of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A1: The two most common and effective methods for the purification of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: Which solvents are recommended for the recrystallization of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A2: Based on the purification of structurally similar benzothiazine derivatives, polar protic solvents are often a good starting point. Ethanol is a frequently cited solvent for the recrystallization of related compounds. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. It is crucial to perform small-scale solvent screening to identify the ideal solvent or solvent system for your specific crude material.
Q3: How can I determine a suitable solvent system for column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. For a polar compound like 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
Q4: What are the likely impurities in a synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A4: Impurities can include unreacted starting materials, by-products from side reactions, and residual reagents. For instance, in syntheses involving 2-aminothiophenols, disulfide-linked dimers can be a common impurity. Depending on the synthetic route, you might also encounter regioisomers or over-brominated species.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - The solvent is not polar enough.- Insufficient solvent volume. | - Try a more polar solvent or a mixed solvent system.- Add more hot solvent in small increments until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Switch to a lower-boiling point solvent.- Ensure slow cooling by insulating the flask.- Attempt to purify by column chromatography first to remove the bulk of impurities. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of pure compound. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath to minimize solubility.- Minimize the volume of cold solvent used for washing the crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent is too polar).- Column was packed improperly.- Column was overloaded with crude material. | - Decrease the polarity of the eluent.- Ensure the column is packed uniformly without air bubbles.- Use a larger column or reduce the amount of sample loaded. |
| Compound is stuck on the column and will not elute. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution might be necessary. |
| Cracked or channeled column. | - The column was allowed to run dry.- The packing was not uniform. | - Always keep the silica gel covered with solvent.- Repack the column carefully to ensure a homogenous stationary phase. |
| Streaking or tailing of bands. | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample was not loaded in a concentrated band. | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds).- Dissolve the sample in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
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Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give an Rf value of approximately 0.3 for the target compound.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Visualizations
Caption: Decision workflow for choosing a purification strategy.
Caption: Logical steps for troubleshooting recrystallization.
Identifying and minimizing side-products in the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the identification and minimization of side-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A1: The most prevalent and direct method is the cyclization of 2-amino-5-bromothiophenol with a suitable C2-synthon, typically chloroacetyl chloride or chloroacetic acid, in the presence of a base. This reaction proceeds via an initial S-acylation followed by an intramolecular N-acylation to form the thiazinone ring.
Q2: I am observing a significant amount of a high-molecular-weight, sparingly soluble impurity in my reaction. What is it likely to be?
A2: This is very likely the disulfide-linked dimer of the starting material, 2,2'-disulfanediylbis(4-bromoaniline). 2-Aminothiophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of this dimer.[1][2] This dimer can sometimes react further to produce polymeric byproducts, which present as dark, insoluble materials.
Q3: How can I minimize the formation of the disulfide dimer?
A3: Minimizing the formation of the disulfide dimer is crucial for a clean reaction and high yield. Key strategies include:
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Use of High-Purity Starting Material: Ensure the 2-amino-5-bromothiophenol is of high purity and free from pre-existing disulfide dimer. If the purity is questionable, consider purification by recrystallization or distillation before use.[1]
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Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen and prevent oxidation of the thiol.[1]
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen.
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Controlled Reagent Addition: Slow, dropwise addition of the chloroacetylating agent can help to maintain a low concentration of the reactive intermediate, favoring intramolecular cyclization over intermolecular side reactions.
Q4: My reaction is sluggish and gives a low yield, even with minimal side-products. What can I do?
A4: Low yields can stem from several factors:
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Base Selection: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the thiol for efficient S-acylation, while an excessively strong base could promote side reactions. Common bases include triethylamine, diisopropylethylamine (DIPEA), and potassium carbonate.[1]
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Reaction Temperature: While high temperatures can promote side reactions, the reaction may require a certain activation energy. Optimization of the reaction temperature is key. Consider starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
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Solvent Choice: The solvent can significantly influence reaction rates and solubility of reactants and intermediates. Protic solvents like ethanol or aprotic solvents like DMF or acetonitrile are commonly used. The optimal solvent should be determined experimentally.
Q5: Are there any other potential side-products I should be aware of?
A5: Besides the disulfide dimer, other potential impurities could include:
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Over-acylation: Acylation at the nitrogen atom of the product is possible under certain conditions, though generally less favorable.
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Incomplete Cyclization: The intermediate S-acylated product may persist if the final ring-closing step is slow or incomplete.
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Hydrolysis: If using chloroacetyl chloride, hydrolysis to chloroacetic acid can occur in the presence of water, which may affect the reaction rate.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Verify the purity and integrity of 2-amino-5-bromothiophenol and the chloroacetylating agent. Use freshly opened or purified reagents. |
| Inappropriate reaction temperature. | Systematically screen temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimal condition. | |
| Incorrect base or solvent. | Experiment with different bases (e.g., TEA, DIPEA, K₂CO₃) and solvents (e.g., ethanol, DMF, acetonitrile) to improve reaction kinetics. | |
| High Levels of Side-Products (especially a higher molecular weight impurity) | Oxidation of 2-amino-5-bromothiophenol. | Perform the reaction under a strict inert atmosphere (N₂ or Ar). Use degassed solvents. |
| High concentration of reactants. | Employ high dilution conditions to favor intramolecular cyclization. Add the chloroacetylating agent slowly to the reaction mixture. | |
| Reaction temperature is too high. | Lower the reaction temperature. A longer reaction time at a lower temperature may be beneficial.[1] | |
| Product is a Dark, Tarry Substance | Polymerization of oxidized starting material. | This is an extreme case of the oxidation issue. Ensure rigorous exclusion of oxygen. Purify the 2-amino-5-bromothiophenol immediately before use.[1] |
| Difficulty in Product Purification | Co-elution of product and impurities. | Optimize the purification method. If using column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent can also be effective. |
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. This data is representative and should be used as a guideline for optimization.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity (Minimization of Side-Products) |
| Atmosphere | Air | Lower | Lower (significant disulfide formation) |
| Inert (N₂ or Ar) | Higher | Higher | |
| Temperature | Low (0-25 °C) | Potentially Lower (slower reaction) | Higher |
| High (Reflux) | Potentially Higher (faster reaction) | Lower (increased side-product formation) | |
| Reactant Purity | Low | Lower | Lower |
| High | Higher | Higher | |
| Base | Weak Base | Lower | Moderate |
| Strong, Non-nucleophilic Base | Higher | Higher | |
| Solvent | Degassed | Higher | Higher |
| Non-degassed | Lower | Lower |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-amino-5-bromothiophenol
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reactant Addition: To the flask, add 2-amino-5-bromothiophenol (1.0 eq) and anhydrous, degassed acetonitrile. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq) in anhydrous, degassed acetonitrile and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization to obtain the pure 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Protocol 2: Monitoring for Side-Products by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a range that includes the expected masses of the starting materials, product, and potential side-products (e.g., m/z 100-1000).
-
-
Expected Masses:
-
7-Bromo-2H-benzo[B]thiazin-3(4H)-one: [M+H]⁺ ≈ 244/246 (due to bromine isotopes).
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2,2'-disulfanediylbis(4-bromoaniline) (Disulfide Dimer): [M+H]⁺ ≈ 403/405/407.
-
Visualizations
Caption: Synthetic pathway for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Caption: Main reaction versus oxidative side-product formation.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Optimizing Cyclization Reactions of 2-Aminothiophenols
Welcome to the technical support center for the optimization of cyclization reactions involving 2-aminothiophenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzothiazoles and related heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of 2-aminothiophenols, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the cyclization of 2-aminothiophenols can stem from several factors. Here are the primary areas to investigate:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some reactions proceed efficiently at room temperature, while others require elevated temperatures (reflux).[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[3][4]
-
Inefficient Catalyst: The choice of catalyst is often substrate-dependent. While some reactions can proceed without a catalyst, many benefit from acidic, metallic, or nanoparticle catalysts.[1][4] If you are not using a catalyst, consider screening several to find the most effective one for your specific substrates.[2]
-
Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is highly susceptible to oxidation, which leads to the formation of disulfide byproducts, thereby reducing the amount of starting material available for the desired cyclization.[1][2] It is crucial to use fresh or purified 2-aminothiophenol and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Incomplete Cyclization: The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize. Optimizing the catalyst and reaction conditions, such as temperature, can promote efficient cyclization.[2]
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The most common side product is the disulfide formed from the oxidation of 2-aminothiophenol.[1][2] To minimize this, handle 2-aminothiophenol under an inert atmosphere and use fresh, high-purity starting material.[1] Another potential side reaction is the self-condensation of the aldehyde or ketone starting material.[2] Adjusting the reaction temperature or the catalyst can help suppress these unwanted reactions. In some instances, the imine intermediate may not cyclize efficiently; optimizing the catalyst and reaction conditions can drive the reaction toward the desired benzothiazole product.[1]
Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?
A3: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium. To address this, you can:
-
Increase the Temperature: Many condensation reactions are accelerated by heat. If the reaction is being run at room temperature, try increasing the temperature incrementally.[2]
-
Change the Solvent: The choice of solvent can significantly impact reaction rates. Experiment with different solvents of varying polarity.
-
Add a More Efficient Catalyst: If you are using a catalyst, it may not be optimal for your specific substrates. Screening a variety of catalysts, including Brønsted acids, Lewis acids, or heterogeneous catalysts, may improve conversion.[5]
Q4: How do I choose the right catalyst for my specific reaction?
A4: The optimal catalyst is highly dependent on the specific substrates and reaction conditions. For the condensation of 2-aminothiophenols with:
-
Aldehydes: Catalysts such as H₂O₂/HCl, samarium triflate, and various metal-based catalysts have been reported to give good yields.[2] In some cases, catalyst-free conditions at elevated temperatures or under microwave irradiation are effective.[3][4]
-
Carboxylic Acids: Polyphosphoric acid (PPA) and methanesulfonic acid/silica gel are commonly used as dehydrating catalysts.[2][6]
-
β-Diketones: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) have been shown to be highly effective.[5]
It is often necessary to perform small-scale screening experiments with a variety of catalysts to identify the best performer for a novel transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclization of 2-aminothiophenol with an aldehyde?
A1: The reaction typically proceeds through a three-stage pathway:
-
Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.[1]
-
Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a benzothiazolidine ring.[1]
-
Oxidation/Aromatization: The benzothiazolidine intermediate is then oxidized to the final aromatic benzothiazole product. This oxidation can sometimes be the rate-limiting step and may require a specific oxidant or be facilitated by air.
Q2: Can I use ketones instead of aldehydes for this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes.[1] The reaction with ketones may require more forcing conditions, such as higher temperatures or more active catalysts, to achieve comparable yields.[7]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A3: Several green chemistry approaches have been developed for benzothiazole synthesis, including:
-
The use of water as a solvent.[2]
-
Solvent-free reaction conditions, sometimes facilitated by grinding or microwave irradiation.[2][3][8]
-
Using CO2 as a C1 building block in the presence of a reducing agent.[6][8][9]
Q4: Is it necessary to protect the thiol group of 2-aminothiophenol before the reaction?
A4: For the synthesis of benzothiazoles, the thiol group is a key participant in the cyclization step and should not be protected.[1] However, if you are performing other transformations on the 2-aminothiophenol molecule where the thiol group might interfere or be susceptible to unwanted side reactions, protection may be necessary.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | None (Melt) | Room Temp | 20 min | 65-83 | [3] |
| PIFA | - | Microwave | - | Good to Excellent | [3] |
| TiO2 (sol-gel) | - | Ultrasonic | - | Moderate to Good | [3] |
| AlCl3 | - | - | - | Moderate to Good | [3] |
| SnP2O7 | - | - | 8-35 min | 87-95 | [8] |
| Bi2O3 NPs | - | 60 | 1-2 h | 75-95 | [4] |
| Ag2O | - | Microwave (80°C) | 4-8 min | 92-98 | [4] |
| [PhI(OH)OTs] | 1,4-dioxane | Room Temp | 5-10 min | 93-98 | [10] |
Table 2: Effect of Reaction Conditions on the Cyclization of 2-Aminothiophenol with Butanal
| Solvent | Additive | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| None | None | Room Temp | 24 | 2-propyl-2,3-dihydrobenzo[d]thiazole & 2-propylbenzothiazole | 40 & 25 | [11] |
| CH2Cl2 | 4Å molecular sieves | Room Temp | 2 | 2-propyl-2,3-dihydrobenzo[d]thiazole | 96 | [11] |
Experimental Protocols
General Procedure for the Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles
This protocol is a general guideline and may require optimization for specific substrates.[11]
-
Reaction Setup: To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Addition of 2-Aminothiophenol: Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature for 1.5 - 2 hours.
-
Work-up: After the reaction is complete (monitor by TLC), filter the reaction mixture to remove the molecular sieves.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., 10% ethyl acetate/hexane) to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
General Procedure for the Brønsted Acid-Catalyzed Synthesis of 2-Methylbenzothiazole
This protocol is based on the reaction of 2-aminothiophenol with 2,4-pentanedione and may require optimization for other substrates.[5]
-
Reaction Setup: In a suitable reaction vessel, combine 2-aminothiophenol (0.5 mmol), 2,4-pentanedione (0.75 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5 mol%, 4.755 mg).
-
Solvent Addition: Add acetonitrile (CH₃CN, 4 mL).
-
Reaction: Stir the reaction mixture at 80 °C for 16 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture and purify by standard methods (e.g., extraction followed by column chromatography) to isolate the desired 2-methylbenzothiazole.
Visualizations
Caption: A generalized workflow for optimizing the cyclization of 2-aminothiophenols.
Caption: A decision tree for troubleshooting low yields in 2-aminothiophenol cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
How to increase the solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in organic solvents.
Troubleshooting Guide
Researchers often encounter challenges in dissolving 7-Bromo-2H-benzo[B]thiazin-3(4H)-one for their experiments. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.
Initial Solvent Selection
The choice of solvent is critical for successfully dissolving 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. Based on the structure of the compound and data from similar benzothiazinone derivatives, the following table provides an estimated guide to its solubility in common organic solvents.
Table 1: Estimated Solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in Common Organic Solvents at Room Temperature
| Solvent | Solvent Type | Estimated Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended as a first-choice solvent for creating stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good alternative for stock solutions. |
| Dichloromethane (DCM) | Chlorinated | Moderate to High | Useful for reactions and purifications where a volatile solvent is needed. |
| Chloroform | Chlorinated | Moderate to High | Similar to DCM, can be a good option for solubilization. |
| Acetone | Polar Aprotic | Moderate | May be suitable for certain applications, but solubility might be limited. |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Lower solubility is expected compared to more polar aprotic solvents. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May not be the best initial choice for achieving high concentrations. |
| Ethanol | Polar Protic | Low | Generally, poor solubility is observed for benzothiazinone derivatives in alcohols. |
| Methanol | Polar Protic | Low | Similar to ethanol, expect limited solubility. |
| Water | Aqueous | Very Low | The compound is expected to be practically insoluble in water. |
Disclaimer: The solubility data presented in this table are estimations based on the chemical structure and publicly available information on similar compounds. Actual solubility should be determined experimentally.
Experimental Workflow for Solubility Enhancement
If initial attempts to dissolve the compound in a single solvent are unsuccessful, the following workflow can be employed.
Caption: A decision workflow for dissolving 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Experimental Protocols
Here are detailed protocols for common techniques to enhance the solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Protocol 1: Co-solvency
This method involves using a mixture of solvents to increase the solubility of a compound.
Objective: To dissolve 7-Bromo-2H-benzo[B]thiazin-3(4H)-one using a co-solvent system.
Materials:
-
7-Bromo-2H-benzo[B]thiazin-3(4H)-one
-
Primary solvent (e.g., DMSO)
-
Co-solvent (e.g., Ethanol, Polyethylene glycol 400)
-
Vortex mixer
-
Calibrated pipettes
-
Glass vials
Procedure:
-
Weigh the desired amount of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one and place it in a clean glass vial.
-
Add a minimal amount of the primary solvent (e.g., DMSO) in which the compound has the highest solubility.
-
Vortex the mixture for 1-2 minutes until the compound is fully wetted and a suspension is formed.
-
Gradually add the co-solvent dropwise while continuously vortexing.
-
Continue adding the co-solvent until the compound is completely dissolved.
-
Record the final ratio of the primary solvent to the co-solvent.
Protocol 2: pH Adjustment (for aqueous solutions)
While this compound has very low aqueous solubility, for certain experimental setups involving buffers, altering the pH can sometimes improve solubility, particularly if the molecule has ionizable groups. The amide proton in the benzothiazinone ring is weakly acidic and may be deprotonated at high pH.
Objective: To investigate the effect of pH on the aqueous solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
Materials:
-
7-Bromo-2H-benzo[B]thiazin-3(4H)-one
-
Aqueous buffers of varying pH (e.g., pH 7.4, pH 9.0, pH 10.0)
-
Stir plate and stir bars
-
pH meter
-
Analytical balance
Procedure:
-
Prepare a series of aqueous buffers with different pH values.
-
Add an excess amount of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one to each buffer.
-
Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A1: Based on its chemical structure, polar aprotic solvents are the best starting point. We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) first, as they are likely to provide the highest solubility.
Q2: I am observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What can I do?
A2: This is a common issue for poorly water-soluble compounds. To mitigate this, you can:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the final aqueous buffer is exceeded.
-
Use a co-solvent in the final solution: Including a small percentage of an organic co-solvent like ethanol or PEG 400 in your aqueous buffer can help maintain solubility.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation.
Q3: Can I heat the solvent to increase the solubility of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. We recommend heating to no more than 40-50°C initially and checking for any signs of decomposition (e.g., color change).
Q4: Are there any known incompatibilities with certain solvents?
A4: While there is no specific data on solvent incompatibilities for this compound, as a general precaution, avoid highly reactive solvents or conditions that could lead to the degradation of the benzothiazinone ring. For example, strong acids or bases should be used with caution as they could potentially hydrolyze the amide bond.
Q5: For biological assays, which solvent is preferred?
A5: DMSO is a widely used solvent for biological assays due to its high solubilizing power and relatively low toxicity at low concentrations (typically <0.5% v/v). However, it is essential to always run a vehicle control (the same concentration of DMSO in the assay medium without the compound) to account for any solvent effects.
Q6: My compound is still not dissolving. Are there any other techniques I can try?
A6: If the methods described above are unsuccessful, you may consider more advanced techniques such as:
-
Sonication: Applying ultrasonic energy can help to break down solid aggregates and enhance dissolution.
-
Formulation with excipients: For in vivo studies, formulating the compound with solubilizing agents such as cyclodextrins or surfactants can significantly improve its apparent solubility and bioavailability.
-
Particle size reduction: Techniques like micronization can increase the surface area of the solid, leading to a faster dissolution rate.
For further assistance, please consult the relevant scientific literature for solubility data on analogous compounds or contact our technical support team.
Addressing stability issues of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in solution?
A1: The main stability concerns for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in solution are its susceptibility to hydrolysis, particularly under acidic or basic conditions, and oxidation of the sulfur atom within the thiazinone ring.[1][2] These degradation pathways can lead to the formation of impurities and a decrease in the active concentration of the compound.
Q2: What are the likely degradation products of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A2: The primary degradation pathways are believed to be hydrolysis of the lactam bond in the thiazinone ring and oxidation of the sulfur atom. Hydrolysis would lead to the opening of the ring structure. A notable and less intuitive degradation pathway for some benzothiazinones involves oxidation leading to a ring contraction, which forms a benzisothiazolinone 1-oxide derivative instead of a simple sulfoxide or sulfone.[3]
Q3: What are the recommended general storage conditions for solutions of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A3: To minimize degradation, solutions should be prepared fresh whenever possible. For short-term storage, it is advisable to keep solutions at low temperatures (2-8°C) and protected from light. The use of amber vials or storage in the dark is recommended to prevent photolytic degradation. For longer-term storage, aliquoting and freezing at -20°C or below may be considered, though freeze-thaw cycles should be avoided.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Are there any known issues with the solubility of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A5: While specific solubility data is not detailed in the provided search results, benzothiazinone derivatives, in general, can have low aqueous solubility. This can impact their bioavailability and performance in assays. It is important to determine the optimal solvent for your application and to be aware that precipitation may occur if the solubility limit is exceeded.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | 1. Prepare fresh solutions for each experiment. 2. If storage is necessary, aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles. 3. Evaluate the pH of your solvent system. If possible, adjust towards a neutral pH. 4. Analyze older solutions by HPLC or LC-MS to check for the presence of degradation products. |
| Oxidative Degradation | 1. Use degassed solvents to prepare solutions. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of oxidative stress in your experimental setup. |
| Photodegradation | 1. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 2. Minimize exposure of the solution to ambient and UV light during experiments. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Compare the chromatograms of fresh and aged solutions to identify new peaks. 2. Based on the molecular weights of the new peaks, consider the possibility of hydrolysis (ring-opening) or oxidation (addition of one or two oxygen atoms). 3. Be aware of the potential for oxidative ring contraction to form a benzisothiazolinone 1-oxide, which would be an isomer of the sulfoxide.[3] |
| Solvent-Related Issues | 1. Ensure the purity of the solvents used. 2. Check for potential reactions between the compound and the solvent, especially with reactive solvents or over extended periods. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Solvent Selection: Based on experimental requirements, choose a suitable solvent (e.g., DMSO, DMF, Ethanol). Ensure the solvent is of high purity and dry, if necessary.
-
Weighing: Accurately weigh the required amount of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial to achieve the desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
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Storage: If not for immediate use, store the stock solution in an amber vial at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Visualizations
Logical Troubleshooting Workflow
References
Methods for identifying impurities in 7-Bromo-2H-benzo[B]thiazin-3(4H)-one samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. It focuses on methods for identifying and characterizing impurities in samples of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 7-Bromo-2H-benzo[B]thiazin-3(4H)-one samples?
Impurities can be introduced during the synthesis, purification, and storage of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. They can be broadly categorized as:
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Process-related impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Degradation products: These can form due to exposure to heat, light, humidity, or reactive chemicals.
-
Residual solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. When coupled with a UV or photodiode array (PDA) detector, it is a powerful tool for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.
-
Gas Chromatography (GC): Used for the analysis of volatile and semi-volatile impurities, such as residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and its impurities. Both 1H and 13C NMR are valuable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the molecule and its impurities.
Q3: How can I perform a forced degradation study for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one?
Forced degradation studies, or stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1] The sample should be subjected to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).[2]
-
Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[2]
-
Thermal Degradation: Heat the solid sample in an oven (e.g., at 60-80°C) for a defined period.[3]
-
Photolytic Degradation: Expose the solid or solution sample to UV and visible light.[2]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the main compound or impurities.
-
Possible Cause: Secondary interactions with the stationary phase, especially with residual silanols on C18 columns. Aromatic amines are particularly prone to this.[4]
-
Solution:
Issue: Inconsistent retention times.
-
Possible Cause:
-
Fluctuations in mobile phase composition or column temperature.
-
Air bubbles in the pump or detector.[5]
-
Column degradation.
-
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a consistent temperature.
-
Purge the pump to remove air bubbles.
-
Check for leaks in the system.[6]
-
Mass Spectrometry (MS) Analysis
Issue: Difficulty in interpreting the mass spectrum of a brominated impurity.
-
Possible Cause: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio.[7]
-
Solution: Look for a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak (M+). This isotopic pattern is a strong indicator of the presence of a single bromine atom in the ion.[8][9]
Issue: The appearance of unexpected ions in the mass spectrum.
-
Possible Cause: In-source fragmentation or the formation of adducts (e.g., with sodium or potassium).
-
Solution:
-
Optimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation.
-
Analyze the spectrum for common adducts ([M+Na]⁺, [M+K]⁺).
-
Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.
-
Data Presentation
Table 1: Potential Process-Related Impurities in the Synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
| Impurity Name | Structure | Potential Source |
| 2-Amino-5-bromothiophenol | Unreacted starting material | |
| Chloroacetyl chloride | ClCOCH₂Cl | Unreacted starting material |
| Bis(2-amino-5-bromophenyl) disulfide | Oxidative dimerization of the starting thiophenol | |
| 7-Bromo-2H-1,4-benzothiazin-3(4H)-one-1,1-dioxide | Over-oxidation of the final product |
Experimental Protocols
General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
NMR Sample Preparation and Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Concentration: Approximately 10 mg of the sample in 0.7 mL of solvent.
-
Analysis: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to enable full structural elucidation of the main compound and any significant impurities.[10] The chemical shifts for a similar compound, 6-(2-chloroacetyl)-2H-benzo[b][2]thiazin-3(4H)-one, have been reported and can serve as a reference.[11]
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 10. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Crystallization Techniques for High-Purity 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the recrystallization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A1: Based on the chemical structure and available data for related benzothiazinone derivatives, polar solvents are a good starting point. Ethanol, isopropanol, and dimethylformamide (DMF) have been noted as potential solvents.[1] A solvent screening is highly recommended to identify the ideal solvent or solvent system for your specific sample, as purity and impurity profiles can influence solubility.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too rapidly. To address this, you can try using a lower boiling point solvent, decreasing the initial concentration of the compound, or slowing down the cooling rate. Allowing the solution to cool to room temperature slowly before further cooling in an ice bath can be effective.
Q3: No crystals are forming, even after cooling the solution for an extended period. What steps can I take?
A3: The absence of crystal formation is often due to either the solution being too dilute or a lack of nucleation sites. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystal growth.
-
Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Anti-solvent addition: If your compound is highly soluble in the chosen solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to decrease its solubility and promote crystallization.
Q4: The purity of my recrystallized product has not significantly improved. What could be the reason?
A4: This could be due to several factors. The chosen solvent may not be effective at discriminating between the desired compound and the impurities. In this case, a different solvent system should be explored. It is also possible that the impurities have very similar solubility profiles to your compound. In such scenarios, alternative purification techniques like column chromatography may be necessary.
Q5: What is the expected melting point of pure 7-Bromo-2H-benzo[b]thiazin-3(4H)-one?
A5: The reported melting point for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is in the range of 210-215 °C.[2] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is too dilute.- Lack of nucleation sites.- Inappropriate solvent. | - Concentrate the solution by slow evaporation.- Scratch the inner surface of the flask.- Add a seed crystal.- Perform a solvent screening to find a more suitable solvent or solvent system. |
| "Oiling Out" | - Cooling rate is too fast.- Solution is too concentrated.- Melting point of the compound is below the solvent's boiling point. | - Allow the solution to cool slowly to room temperature before further cooling.- Use a more dilute solution.- Select a solvent with a lower boiling point. |
| Poor Yield | - The compound is too soluble in the mother liquor.- Premature crystallization during hot filtration. | - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal recovery.- Minimize the amount of solvent used.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Low Purity | - Ineffective solvent for impurity removal.- Co-crystallization of impurities. | - Experiment with different recrystallization solvents or solvent mixtures.- Consider a preliminary purification step, such as column chromatography, before recrystallization. |
| Formation of Fine Needles or Powder | - Very rapid crystallization. | - Slow down the cooling process.- Use a solvent system that provides slightly higher solubility to encourage slower crystal growth. |
Data Presentation: Solvent Screening Suggestions
Due to the limited availability of specific solubility data for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a systematic solvent screening is crucial. The following table provides a starting point for solvent selection based on general principles and data from related compounds.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Protic Polar | 78 | Mentioned for recrystallization of related benzothiazinones.[3] May show good solubility at elevated temperatures and lower solubility upon cooling. |
| Isopropanol | Protic Polar | 82 | Used for recrystallization of halogenated non-nitro benzothiazinones.[4] Similar properties to ethanol. |
| Dimethylformamide (DMF) | Aprotic Polar | 153 | The compound is known to be soluble in DMF.[1] Likely a good solvent for initial dissolution, to be used in an anti-solvent system. |
| Acetone | Aprotic Polar | 56 | A common recrystallization solvent with a relatively low boiling point. |
| Ethyl Acetate | Moderately Polar | 77 | Often a good choice for compounds with moderate polarity. |
| Toluene | Non-polar | 111 | Can be useful as a component in a mixed solvent system with a more polar solvent. |
| Water | Protic Polar | 100 | Likely to be an anti-solvent, useful for precipitating the compound from a solution in a water-miscible organic solvent like ethanol or DMF. |
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Dissolution: In a suitable flask, add the crude 7-Bromo-2H-benzo[b]thiazin-3(4H)-one. Add a minimal amount of the chosen solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid completely. Add more solvent in small portions if necessary, aiming for a saturated solution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Recrystallization Protocol (Solvent/Anti-Solvent System)
-
Dissolution: Dissolve the crude compound in a minimal amount of a solvent in which it is highly soluble (e.g., DMF) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., water) dropwise with continuous stirring until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the initial solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed at room temperature. Crystal formation should occur as the solvent environment slowly changes.
-
Crystal Collection and Drying: Follow steps 5-7 from the single solvent protocol.
Mandatory Visualization
References
- 1. 7-BROMO-2H-(1 4)-BENZOTHIAZIN-3(4H)-ONE& CAS#: 90814-91-8 [chemicalbook.com]
- 2. 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the biological screening of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. The information is designed to address common challenges encountered during its biological screening.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow, from compound preparation to data analysis.
Question 1: My 7-Bromo-2H-benzo[B]thiazin-3(4H)-one sample is not dissolving properly for my cellular assay. What can I do?
Answer:
Poor aqueous solubility is a common challenge for benzothiazinone derivatives, which can adversely affect results.[1] Halogenated organic compounds often exhibit lipophilicity, leading to accumulation in lipid-rich tissues rather than dissolving in aqueous environments.[2]
-
Initial Solvent: Start by dissolving the compound in a small amount of 100% dimethyl sulfoxide (DMSO).[3][4]
-
Final DMSO Concentration: When diluting into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
-
Gentle Warming and Vortexing: If precipitation occurs upon dilution, gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[3]
-
Solubility Testing: Before proceeding with a full experiment, it is advisable to determine the compound's solubility limit in your specific medium. This can be done by preparing serial dilutions and observing them for precipitation, or by measuring turbidity with a spectrophotometer.[3]
-
Alternative Solvents: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested, but their compatibility with the specific assay and cell type must be validated.
Question 2: I am observing high background or inconsistent results in my MTT cytotoxicity assay. Could the compound be interfering with the assay?
Answer:
Yes, interference with the MTT assay is a known issue for some compounds, leading to unreliable results.[5][6]
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal of cell viability. To test for this, include control wells with the compound and MTT in cell-free media.[7] Any absorbance in these wells indicates direct MTT reduction, and this background value should be subtracted from your experimental readings.
-
Precipitate Interference: If the compound precipitates in the culture medium, the crystals can interfere with the absorbance reading and may also be difficult to distinguish from the formazan crystals.[3][5] Visually inspect the wells under a microscope before and after adding the solubilization buffer.
-
Alternative Assays: If interference is suspected and cannot be resolved, consider using an alternative viability assay that relies on a different mechanism, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®) or a lactate dehydrogenase (LDH) release assay for cytotoxicity.[5]
Question 3: My results for the biological activity of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one are not reproducible between experiments. What should I check?
Answer:
Lack of reproducibility can stem from several factors related to the compound, cell culture, or assay procedure.[4]
-
Compound Stability: Assess the stability of your compound in the stock solution (e.g., DMSO) and in the final assay buffer over the time course of your experiment. Some compounds can degrade when stored in solution.[8] Consider preparing fresh dilutions for each experiment.
-
Cell Health and Density: Ensure that the cells used are in a consistent, logarithmic growth phase and within a specific passage number range.[4] The initial cell seeding density should be optimized and kept consistent, as it can significantly impact the results of proliferation and cytotoxicity assays.[4]
-
"Edge Effects": The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] To mitigate this, avoid using the outermost wells for experimental data and instead fill them with sterile phosphate-buffered saline (PBS) or media.[4]
-
Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and reagent addition across all experiments.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzothiazinone derivatives?
A1: Benzothiazinones are a well-known class of potent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[1] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[9] Inhibition of DprE1 is a key mechanism for the antitubercular activity of many benzothiazinone analogs.[9][10] Additionally, derivatives of the broader benzothiazine class have shown a wide range of biological activities, including anticancer, anti-inflammatory, and acetylcholinesterase inhibitory effects, suggesting they may interact with multiple biological targets.
Q2: Are there potential off-target effects I should be aware of?
A2: While DprE1 is a primary target for many benzothiazinones, the possibility of off-target effects should be considered, especially when screening against mammalian cells. For instance, in anticancer studies, related compounds have been shown to induce DNA damage and activate apoptosis and autophagy pathways.[11][12] It is good practice to include counter-screens or secondary assays to confirm that the observed phenotype is due to the intended mechanism of action. Testing against a resistant cell line, if available, can also help to rule out off-target effects.[10]
Q3: What are some typical IC50 values for active benzothiazinone derivatives?
A3: The IC50 values for benzothiazinone derivatives can vary significantly depending on the specific analog, the biological target, and the cell line or assay being used. For example, some novel 2H-benzo[b][3]thiazin-3(4H)-one derivatives have shown potent acetylcholinesterase inhibition with IC50 values as low as 0.025 µM.[13] In the context of anticancer activity, related benzoxazinone derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines.[12] The table below summarizes some reported IC50 values for related compounds.
Quantitative Data Summary
The following tables present a summary of biological activity for various benzothiazinone and related derivatives. Note that data for the specific 7-Bromo-2H-benzo[B]thiazin-3(4H)-one is limited in the public domain, and therefore, data from structurally similar compounds are included for comparative purposes.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzothiazinone Derivatives
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 3i | AChE | 0.027 | Donepezil | 0.021 |
| Derivative 3j | AChE | 0.025 | Donepezil | 0.021 |
Data from a study on novel 2H-benzo[b][3]thiazin-3(4H)-one derivatives.[13]
Table 2: Cytotoxicity of Benzothiazinone Derivatives against NIH/3T3 Cells
| Compound | IC50 (µM) |
| Derivative 3i | 98.29 ± 3.98 |
| Derivative 3j | 159.68 ± 5.53 |
Data from a study on novel 2H-benzo[b][3]thiazin-3(4H)-one derivatives.[13]
Table 3: Anticancer Activity of Benzoxazinone Derivatives against A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| Derivative 14b | 7.59 ± 0.31 |
| Derivative 14c | 18.52 ± 0.59 |
Data from a study on 2H-benzo[b][3]oxazin-3(4H)-one derivatives, a structurally related class.[12]
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one. Optimization of cell number and incubation times is recommended for specific cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one in DMSO. Create a series of serial dilutions of the compound in a cell culture medium. Ensure the final DMSO concentration in the wells is below 0.5%.[14]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with vehicle (DMSO) only as a negative control and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7][14]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][14] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[6][14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[15]
Visualizations
Diagram 1: General Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for evaluating compound cytotoxicity using an MTT assay.
Diagram 2: Troubleshooting Logic for Poorly Soluble Compounds
Caption: A decision tree for troubleshooting solubility issues during screening.
Diagram 3: Potential Signaling Pathways for Benzothiazinone-Related Compounds in Cancer Cells
Caption: Inferred signaling pathways for related compounds in cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine|CAS 1201684-80-1 [benchchem.com]
- 9. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one and Its Analogs: A Guide for Drug Development Professionals
Introduction
The 2H-benzo[b]thiazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic modification of this core structure has led to the development of potent agents targeting a range of diseases, from infectious diseases to cancer and neurodegenerative disorders. This guide provides a comparative analysis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one and its key analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. While direct experimental data for the 7-bromo derivative is limited in publicly available literature, this comparison draws upon extensive research on related analogs to provide a predictive overview for researchers and drug development professionals.
Physicochemical Properties and Synthetic Overview
The introduction of a bromine atom at the 7-position of the benzothiazinone ring is expected to significantly influence its physicochemical properties, primarily by increasing lipophilicity. This modification can enhance membrane permeability and target engagement but may also affect solubility and metabolic stability.
General Synthesis:
The synthesis of the 2H-benzo[b]thiazin-3(4H)-one core generally involves the cyclization of a substituted 2-aminothiophenol with a suitable carboxylic acid derivative. For 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a plausible synthetic route would start from 2-amino-5-bromothiophenol, which is then reacted with an acetylating agent like chloroacetyl chloride followed by intramolecular cyclization.
Comparative Biological Activities
The biological activity of benzothiazinone analogs is highly dependent on the nature and position of substituents on the aromatic ring. Below is a comparison of activities observed for various analogs, providing a framework to anticipate the potential of the 7-bromo derivative.
Antitubercular Activity
The most extensively studied activity of benzothiazinones is their potent inhibition of Mycobacterium tuberculosis. This activity is critically dependent on an 8-nitro group.
Mechanism of Action: 8-Nitrobenzothiazinones are prodrugs that are activated by the mycobacterial enzyme DprE1, a key enzyme in the arabinan biosynthesis pathway, which is essential for the mycobacterial cell wall. The activated nitroso species forms a covalent bond with a cysteine residue in the active site of DprE1, leading to irreversible inhibition and bacterial cell death.
Comparative Data for Antitubercular Analogs:
| Compound/Analog | Substitution Pattern | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| BTZ043 | 8-NO₂, 6-CF₃, 2-piperazino | 0.001 | [2] |
| PBTZ169 | 8-NO₂, 6-CF₃, 2-morpholino | 0.0005 | [3] |
| 7-Chloro analog | 7-Cl, 8-NO₂ | >12.5 | [2] |
| 7-Bromo analog | 7-Br (predicted) | Likely inactive or weakly active | - |
Based on the available data, the 8-nitro group is crucial for potent antitubercular activity. Halogen substitution at the 7-position in the presence of an 8-nitro group has been shown to significantly reduce or abolish activity. Therefore, 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, lacking the 8-nitro group, is not expected to be a potent antitubercular agent acting via the DprE1 mechanism.
Anticancer Activity
Several benzothiazinone and related benzoxazinone analogs have demonstrated promising anticancer activity against various cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Data for Anticancer Analogs:
| Compound/Analog | Target Cell Line | IC₅₀ (µM) | Reference |
| Benzoxazinone analog 1 | A549 (Lung) | 0.32 | [4] |
| Benzoxazinone analog 2 | MCF-7 (Breast) | 1.52 | [5] |
| 7-Halogenated Benzothiadiazine | 22Rv1 (Prostate) | 11.88 - 89 | [6] |
| 7-Bromo analog | (Predicted) | Activity is plausible | - |
The presence of a halogen at the 7-position has been associated with anticancer activity in the related benzothiadiazine series.[6] This suggests that 7-Bromo-2H-benzo[b]thiazin-3(4H)-one could possess anticancer properties , potentially through the modulation of cancer-related signaling pathways. However, experimental validation is required.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2H-benzo[b]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Comparative Data for AChE Inhibitor Analogs:
| Compound/Analog | Substitution Pattern | AChE IC₅₀ (µM) | Reference |
| Analog 3i | 6-(thiadiazole acetyl) | 0.027 | [7] |
| Analog 3j | 6-(thiadiazole acetyl) | 0.025 | [7] |
| 7-Bromo analog | 7-Br (predicted) | Potential for activity | - |
While the most potent analogs in this class have substitutions at the 6-position, the overall benzothiazinone scaffold demonstrates potential for AChE inhibition. The electronic and steric properties of a 7-bromo substituent could influence binding to the active site of AChE. Further investigation is warranted to explore this potential.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of biological data. Below are generalized protocols for key assays mentioned in this guide.
1. Minimum Inhibitory Concentration (MIC) Assay for Antitubercular Activity:
-
Method: Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
Add Alamar Blue or resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial growth).
-
2. In Vitro Anticancer Activity Assay (MTT Assay):
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
3. Acetylcholinesterase (AChE) Inhibition Assay:
-
Method: Ellman's method.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, acetylthiocholine iodide (substrate), and the test compound at various concentrations.
-
Add the enzyme acetylcholinesterase to initiate the reaction.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Conclusion and Future Directions
The 2H-benzo[b]thiazin-3(4H)-one scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the 8-nitro substituted analogs have shown remarkable success as antitubercular candidates, the exploration of other substitution patterns holds significant promise for different therapeutic areas.
Based on the analysis of related compounds, 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is unlikely to be a potent antitubercular agent but warrants investigation for its potential anticancer and neuroprotective activities. The bromine substituent at the 7-position offers a handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Future research should focus on the synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one and its comprehensive biological evaluation against a panel of cancer cell lines and key enzymes implicated in neurodegenerative diseases. Detailed mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs. The systematic comparison of halogenated isomers (e.g., 6-bromo, 8-bromo) would also provide valuable insights into the SAR of this promising class of compounds.
References
- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25712G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one: A 2D NMR Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel synthesized compounds is a cornerstone of modern drug discovery and development. For heterocyclic systems such as 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a compound of interest in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of this molecule. We present a comparison with alternative analytical techniques and provide expected experimental data and detailed protocols to aid researchers in their analytical endeavors.
Comparison of Analytical Techniques for Structural Elucidation
While several analytical techniques can provide structural information, 2D NMR spectroscopy offers a definitive advantage in establishing connectivity and resolving complex structures.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (HSQC, HMBC, COSY) | Detailed atomic connectivity (¹H-¹³C, ¹H-¹H) | Unambiguous structure determination, stereochemical insights | Requires larger sample amounts, longer acquisition times |
| 1D NMR (¹H, ¹³C) | Information on chemical environment of nuclei | Rapid analysis, good for initial characterization | Can have overlapping signals in complex molecules |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample requirement | Does not provide direct connectivity information |
| X-ray Crystallography | Absolute 3D structure in the solid state | Definitive structural confirmation | Requires a suitable single crystal, structure may differ in solution |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple | Provides limited information on the overall molecular skeleton |
Predicted 2D NMR Data for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations from 2D NMR experiments. These predictions are based on data from structurally related benzothiazinone derivatives.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 3.55 (s, 2H) | 29.0 |
| 3 | - | 165.0 (C=O) |
| 4 | 10.80 (s, 1H) | - |
| 4a | - | 125.0 |
| 5 | 7.35 (d, J=8.4 Hz, 1H) | 118.0 |
| 6 | 7.20 (dd, J=8.4, 2.0 Hz, 1H) | 130.0 |
| 7 | - | 116.0 (C-Br) |
| 8 | 7.50 (d, J=2.0 Hz, 1H) | 128.0 |
| 8a | - | 138.0 |
Table 2: Predicted HSQC Correlations
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 3.55 | 29.0 | H2 / C2 |
| 7.35 | 118.0 | H5 / C5 |
| 7.20 | 130.0 | H6 / C6 |
| 7.50 | 128.0 | H8 / C8 |
Table 3: Predicted HMBC Correlations
| ¹H (ppm) | Correlated ¹³C (ppm) | Assignment |
| 3.55 (H2) | 165.0 (C3), 125.0 (C4a) | H2 to C3 and C4a |
| 10.80 (H4) | 165.0 (C3), 125.0 (C4a), 118.0 (C5) | H4 to C3, C4a, and C5 |
| 7.35 (H5) | 125.0 (C4a), 130.0 (C6), 116.0 (C7), 138.0 (C8a) | H5 to C4a, C6, C7, and C8a |
| 7.20 (H6) | 118.0 (C5), 116.0 (C7), 128.0 (C8) | H6 to C5, C7, and C8 |
| 7.50 (H8) | 130.0 (C6), 116.0 (C7), 138.0 (C8a) | H8 to C6, C7, and C8a |
Table 4: Predicted COSY Correlations
| Correlating Protons (¹H-¹H) | Assignment |
| 7.35 / 7.20 | H5 / H6 |
Experimental Protocols
Sample Preparation: A sample of 10-20 mg of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
NMR Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans: 8
-
Increments: 256
-
Spectral Width: 12 ppm in both dimensions
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 4
-
Increments: 256
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180 ppm
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16
-
Increments: 256
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Long-range coupling delay (d6): 62.5 ms (optimized for ⁸JCH)
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow and the key structural correlations determined by 2D NMR.
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Key HMBC and COSY correlations for structural confirmation.
Unveiling Potent Acetylcholinesterase Inhibition by Novel 7-Bromo-2H-benzo[b]thiazin-3(4H)-one Derivatives: A Comparative Analysis
For Immediate Release
A recent study has highlighted the significant potential of novel compounds derived from 7-Bromo-2H-benzo[b]thiazin-3(4H)-one as potent inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. This comparative guide provides an in-depth analysis of the bioactivity of these derivatives, benchmarking them against established acetylcholinesterase inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
The core structure, 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, serves as a versatile scaffold in medicinal chemistry, recognized for its "privileged" nature in interacting with diverse biological targets.[1] While the parent compound's specific bioactivity is a subject of ongoing research, recent efforts have focused on synthesizing and evaluating derivatives for various therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.
This guide will focus on the remarkable acetylcholinesterase inhibitory activity of two specific derivatives, identified as compounds 3i and 3j in a 2022 study by Ali et al., and compare their performance with the well-known AChE inhibitor, Donepezil.[2][3][4]
Comparative Bioactivity Data
The inhibitory potential of the novel 7-Bromo-2H-benzo[b]thiazin-3(4H)-one derivatives against acetylcholinesterase was quantified using the half-maximal inhibitory concentration (IC50). The results are summarized in the table below, alongside the values for the widely used Alzheimer's medication, Donepezil, and other standard inhibitors for a broader context.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Compound 3j (a 7-Bromo-2H-benzo[b]thiazin-3(4H)-one derivative) | Acetylcholinesterase | 0.025 | [2][3][4] |
| Compound 3i (a 7-Bromo-2H-benzo[b]thiazin-3(4H)-one derivative) | Acetylcholinesterase | 0.027 | [2][3][4] |
| Donepezil | Acetylcholinesterase | 0.021 | [2][3] |
| Galantamine | Acetylcholinesterase | 1.27 ± 0.21 | [5][6] |
| Rivastigmine | Acetylcholinesterase | 4.15 - 5.5 | [5] |
Experimental Protocols
Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one Derivatives (Compounds 3i and 3j)
The synthesis of the target compounds involved a multi-step process. A key step was the nucleophilic substitution reaction between thiadiazole ring derivatives and a 6-(2-chloroacetyl)-2H-benzo[b][7]thiazin-3(4H)-one molecule.[2] The structures of the synthesized compounds were confirmed using spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and HRMS.[2]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using the spectrophotometric method developed by Ellman et al.[3][5][8][9][10]
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (derivatives of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one)
-
Reference inhibitor (Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture containing the phosphate buffer, DTNB, and the AChE enzyme solution was prepared in the wells of a 96-well microplate.
-
The test compounds at various concentrations were added to the respective wells.
-
The plate was incubated for a predefined period at a controlled temperature.
-
The enzymatic reaction was initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance was measured kinetically at 412 nm at regular intervals.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without the inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for the synthesis and bioactivity evaluation of novel AChE inhibitors.
Caption: Mechanism of acetylcholinesterase inhibition by the novel compounds.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Analysis of Bromo- versus Chloro-Substituted Benzothiazinones: Biological Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of bromo- and chloro-substituted benzothiazinones, focusing on their antimicrobial properties. The information is supported by experimental data from peer-reviewed literature, with detailed methodologies and visual representations of key processes.
Introduction
Benzothiazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Halogenation of the benzothiazinone scaffold is a common strategy to modulate their potency and pharmacokinetic properties. This guide focuses on the comparative effects of bromine and chlorine substitutions on the antimicrobial efficacy of these compounds.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity of a series of bromo- and chloro-substituted 1,2-benzothiazine derivatives was evaluated against Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the broth microdilution method.[1][2][3]
The results indicate that both chloro- and bromo-substituted compounds at the para and meta positions of the benzoyl moiety exhibit notable antimicrobial activity.[2][3] In general, compounds with these substitutions showed higher activity compared to unsubstituted or other substituted analogues.[2][3]
Below is a summary of the MIC and MBC values for selected chloro- and bromo-substituted compounds from the study.
Table 1: Antimicrobial Activity of Chloro-Substituted Benzothiazinones
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 38 | p-chloro | B. subtilis | 100 | 200 |
| S. aureus | 200 | >600 | ||
| 43 | m-chloro | B. subtilis | 25 | 50 |
| S. aureus | 100 | 500 | ||
| 58 | p-chloro | B. subtilis | 50 | 100 |
| S. aureus | 200 | 400 | ||
| 63 | m-chloro | B. subtilis | 200 | 400 |
| S. aureus | 400 | >600 |
Table 2: Antimicrobial Activity of Bromo-Substituted Benzothiazinones
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| 33 | p-bromo | B. subtilis | 50 | 100 |
| S. aureus | 100 | >600 | ||
| 53 | p-bromo | B. subtilis | 100 | 200 |
| S. aureus | 200 | 400 | ||
| 68 | p-bromo | B. subtilis | 200 | 400 |
| S. aureus | 400 | >600 |
Experimental Protocols
Synthesis of Halogenated 1,2-Benzothiazines
The synthesis of the evaluated 1,2-benzothiazine derivatives involved a three-step process:[1][2][3]
-
Chlorosulfonation of Chalcones: Chalcones bearing the desired chloro or bromo substituents were reacted with chlorosulfonic acid to generate chalcone sulfonyl chlorides.
-
Bromination: The resulting sulfonyl chlorides were then treated with bromine in glacial acetic acid to yield chalcone dibromo sulfonyl chlorides.
-
Cyclization: Finally, these intermediates were reacted with ammonia or primary amines (methylamine, ethylamine, aniline, or benzylamine) to afford the target 1,2-benzothiazine library.
Caption: Synthetic workflow for halogenated 1,2-benzothiazines.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The antimicrobial activity was determined using the broth microdilution method, a standardized and widely used technique.[1][2][3][4]
-
Preparation of Reagents and Media:
-
A stock solution of each test compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) was used as the liquid growth medium for the bacteria.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, two-fold serial dilutions of each test compound were prepared in CAMHB to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
A standardized inoculum of the test microorganism (e.g., B. subtilis, S. aureus) was prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension was then diluted in broth to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted compounds was inoculated with the prepared bacterial suspension.
-
A growth control well (broth and inoculum without compound) and a sterility control well (broth only) were included.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which there was no visible growth of the microorganism.
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
To determine the MBC, an aliquot from the wells showing no visible growth was sub-cultured onto an appropriate agar medium.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.
-
Caption: Experimental workflow for the broth microdilution assay.
Mechanism of Action: Inhibition of DprE1
A primary mechanism of action for many benzothiazinone derivatives, particularly in the context of antimycobacterial activity, is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[5][6] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.
DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidase that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-erythro-pentofuranosid-2-ulose (DPX). This is a critical step in the formation of decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the synthesis of arabinan, a key component of the mycobacterial cell wall.[5][6]
Benzothiazinones can act as suicide inhibitors, forming a covalent adduct with a cysteine residue in the active site of DprE1, thereby irreversibly inactivating the enzyme. This disruption of cell wall synthesis ultimately leads to bacterial cell death.
Caption: Inhibition of the DprE1 pathway by benzothiazinones.
Conclusion
Both bromo- and chloro-substituted benzothiazinones demonstrate promising antimicrobial activity against Gram-positive bacteria. The position of the halogen substituent on the benzoyl moiety appears to be a critical determinant of efficacy, with para and meta substitutions showing enhanced activity. While the specific differences in potency between bromo- and chloro-substituted analogs are compound-dependent, both classes of halogenated benzothiazinones represent viable scaffolds for the development of novel antimicrobial agents. Their mechanism of action, particularly the inhibition of the essential DprE1 enzyme in mycobacteria, highlights their potential for addressing challenging infectious diseases. Further structure-activity relationship studies are warranted to optimize the antimicrobial profile of these compounds.
References
- 1. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the target validation of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, a member of the benzothiazinone class of compounds. While specific experimental data for this particular analog is not extensively available in public literature, this document outlines the established methodologies and provides comparative data from well-characterized benzothiazinones that target the essential mycobacterial enzyme, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).
The primary target for the benzothiazinone (BTZ) class of compounds is the flavoenzyme DprE1.[1][2][3][4] This enzyme is a critical component in the synthesis of the mycobacterial cell wall, specifically in the arabinan biosynthesis pathway.[1][4] DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, which are essential for the structural integrity of the bacterium.[1][4] Inhibition of DprE1 leads to the cessation of arabinan synthesis, resulting in cell lysis and death.[1] BTZs are known to be mechanism-based, irreversible covalent inhibitors that form an adduct with a key cysteine residue in the active site of DprE1.[2][4]
Comparative Performance of DprE1 Inhibitors
To contextualize the potential efficacy of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, this section presents data from prominent benzothiazinones and other DprE1 inhibitors. The strategic placement of a bromine atom at the 7-position of the benzothiazinone scaffold can influence the compound's lipophilicity and its ability to form halogen bonds, potentially impacting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro DprE1 Inhibition by Various Compounds
| Compound | Type | IC₅₀ (nM) | Mechanism of Action | Reference |
| BTZ043 | Benzothiazinone | ~4.5 µM (M. smegmatis DprE1) | Covalent | [5] |
| PBTZ169 (Macozinone) | Benzothiazinone | 0.65 | Covalent | |
| DNB1 | Dinitrobenzamide | - | Covalent | [4] |
| VI-9376 | Benzoquinoxaline | - | Covalent | [4] |
| Ty38c | Thiopheno-pyrimidine | - | Non-covalent | [2] |
Note: IC₅₀ values can vary depending on assay conditions.
Table 2: Whole-Cell Activity of DprE1 Inhibitors against Mycobacterium tuberculosis
| Compound | Type | MIC (ng/mL) | Reference |
| BTZ043 | Benzothiazinone | 1 | [4] |
| PBTZ169 (Macozinone) | Benzothiazinone | 0.3 | [6] |
| DNB1 | Dinitrobenzamide | 72 | [4] |
| VI-9376 | Benzoquinoxaline | 1000 | [4] |
Experimental Protocols for Target Validation
The following are detailed protocols for key biochemical assays used to validate the inhibition of DprE1 and the antimycobacterial activity of compounds like 7-Bromo-2H-benzo[B]thiazin-3(4H)-one.
DprE1 Enzymatic Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of DprE1 by quantifying the conversion of a radiolabeled substrate.
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
[¹⁴C]-Decaprenylphosphoryl-β-D-ribose ([¹⁴C]-DPR) substrate
-
Test compound (e.g., 7-Bromo-2H-benzo[B]thiazin-3(4H)-one) dissolved in DMSO
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
Quenching solution (e.g., Chloroform:Methanol, 2:1 v/v)
-
TLC plates (silica gel)
-
Phosphor imager or liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the reaction buffer, purified DprE1 enzyme, and the test compound at various concentrations. Include a DMSO-only control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the [¹⁴C]-DPR substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase containing the lipid substrate and product.
-
Spot the organic phase onto a TLC plate and develop the chromatogram.
-
Dry the TLC plate and expose it to a phosphor screen or use a liquid scintillation counter to quantify the radioactivity of the substrate and product spots.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
DprE1 Enzymatic Inhibition Assay (Fluorometric)
This high-throughput assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DprE1-catalyzed oxidation, using a fluorescent probe.
Materials:
-
Purified recombinant M. tuberculosis DprE1 enzyme
-
Farnesyl-phosphoryl-β-D-ribofuranose (FPR) substrate
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10% glycerol)
-
Resazurin sodium salt
-
Horseradish peroxidase (HRP)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the compound dilutions. Include DMSO-only controls.
-
Prepare a master mix containing the DprE1 enzyme, FPR substrate, and HRP in the assay buffer.
-
Add the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add resazurin solution to each well.
-
Incubate for an additional 30 minutes at 37°C.
-
Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.[7]
Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Test compound dissolved in DMSO
-
96-well microplates
-
Resazurin solution (0.02% w/v)
Procedure:
-
Prepare two-fold serial dilutions of the test compound in the 96-well plates.
-
Prepare an inoculum of M. tuberculosis H37Rv and add it to each well.
-
Include a drug-free growth control and a media-only sterility control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
Add resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).[1][7]
Visualizing the Target Pathway and Experimental Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: DprE1/DprE2 pathway for arabinan biosynthesis and the point of inhibition.
Caption: Workflow for key biochemical assays in DprE1 inhibitor validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone analogues of benzothiazinone: Synthesis, antitubercular structure-activity relationship and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. | Semantic Scholar [semanticscholar.org]
- 6. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 7. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2H-benzo[b]thiazin-3(4H)-one Derivatives Across Diverse Experimental Models: A Comparative Guide
Cross-Validation of 2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives Across Diverse Experimental Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of derivatives of the promising scaffold, 2H-benzo[b][1]thiazin-3(4H)-one. Due to a lack of comprehensive cross-validation studies on a single derivative, this document synthesizes findings from various studies to compare the performance of several closely related analogues across different experimental models, including anticancer and acetylcholinesterase inhibition assays.
The 1,4-benzothiazine core is recognized as a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds that can interact with a variety of biological targets.[2] This scaffold has been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic applications.[2][3] Strategic modifications to this core structure, such as the introduction of a bromine atom, can enhance lipophilicity and facilitate halogen bonding, which are valuable for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery.[2]
Comparative Analysis of Biological Activity
This section presents a compilation of in vitro activity data for various 2H-benzo[b][1]thiazin-3(4H)-one derivatives from different studies. The data is organized by the experimental model to facilitate a clear comparison of the compounds' performance.
Anticancer Activity
The anticancer potential of 2H-benzo[b][1]thiazin-3(4H)-one derivatives has been evaluated against human cancer cell lines. The primary assays used are the MTT assay for cytotoxicity and specific kinase inhibition assays, such as for VEGFR2.
Table 1: Anticancer Activity of 2H-benzo[b][1]thiazin-3(4H)-one Derivatives
| Compound/Alternative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-(4-Bromophenyl)-2-oxoethyl)-2H-benzo[b][1]thiazin-3(4H)-one | MCF-7 | MTT | Not Reported | 5-Fluorouracil | Not Reported |
| Derivative of above | Not Specified | VEGFR2 Inhibition | 0.0741 - 0.6321 | Sorafenib | Not Reported |
| Structurally related benzoxazine analogues | HeLa, MCF-7, A549, PC3 | Not Specified | Not Reported | Not Applicable | Not Applicable |
Note: Specific IC50 values for the 7-Bromo-2H-benzo[b]thiazin-3(4H)-one were not available in the reviewed literature. The data presented is for a closely related derivative.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2H-benzo[b][1]thiazin-3(4H)-one have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The Ellman method is a commonly used in vitro assay to determine AChE inhibitory activity.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 2H-benzo[b][1]thiazin-3(4H)-one Derivatives
| Compound/Alternative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole hybrid of benzothiazine (Compound 3i) | Ellman Method | 0.027 | Donepezil | 0.021 |
| Thiazole hybrid of benzothiazine (Compound 3j) | Ellman Method | 0.025 | Donepezil | 0.021 |
Note: The compounds listed are complex derivatives of the core 2H-benzo[b][1]thiazin-3(4H)-one structure, hybridized with a thiadiazole moiety.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
VEGFR2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a suitable VEGFR2 substrate.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a microplate, add the reaction buffer, recombinant VEGFR2 enzyme, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, including antibody-based detection (ELISA) or luminescence-based assays that measure ATP consumption.
-
Signal Measurement: Read the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Ellman's Method for Acetylcholinesterase Inhibition
This method is a simple, rapid, and sensitive colorimetric assay to measure acetylcholinesterase activity.
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the test inhibitor at various concentrations. Incubate for a predefined period.
-
Reaction Initiation: Add DTNB and then the substrate ATCI to initiate the reaction. Acetylcholinesterase hydrolyzes ATCI to thiocholine and acetate.
-
Color Development: The produced thiocholine reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Measure the absorbance of the yellow product kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of the color change is proportional to the enzyme activity. Calculate the percentage of inhibition and the IC50 value of the test compound.
Visualization of Pathways and Workflows
Signaling Pathway for VEGFR2 Inhibition
The following diagram illustrates the signaling cascade initiated by VEGF binding to its receptor, VEGFR2, and the point of inhibition by small molecule inhibitors.
Caption: VEGFR2 signaling pathway and point of inhibition.
General Experimental Workflow for In Vitro Screening
This diagram outlines the typical workflow for the initial in vitro screening of chemical compounds for biological activity.
Caption: General workflow for in vitro compound screening.
Assessing the reproducibility of published synthesis methods for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one
For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic pathway is a critical factor in advancing a compound from discovery to application. This guide provides a comparative assessment of potential synthesis methods for 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry. Due to a lack of direct, published reproducibility studies for this specific molecule, this guide presents a comparison of plausible synthetic routes based on established methods for analogous 2H-benzo[b][1]thiazin-3(4H)-one derivatives. The analysis relies on experimental data reported for similar transformations to project the potential efficacy and reproducibility of each method for the target compound.
The 1,4-benzothiazine core is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[2] The strategic placement of a bromine atom at the 7-position can modulate a molecule's physicochemical properties, potentially enhancing its therapeutic profile.[2] The synthesis of the 2H-benzo[b][1]thiazin-3(4H)-one skeleton is commonly achieved through the cyclization of a substituted 2-aminothiophenol with an appropriate C2 synthon.[2][3]
This guide will compare two primary hypothetical methods for the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one:
-
Method A: Direct cyclization of 2-amino-5-bromothiophenol with chloroacetic acid.
-
Method B: A two-step approach involving the reaction of 2-amino-5-bromothiophenol with chloroacetyl chloride followed by intramolecular cyclization.
Comparative Analysis of Synthetic Methods
| Parameter | Method A: One-Pot Cyclization | Method B: Two-Step Acylation and Cyclization |
| Starting Materials | 2-amino-5-bromothiophenol, Chloroacetic acid | 2-amino-5-bromothiophenol, Chloroacetyl chloride, Base |
| Key Reaction Steps | Condensation and intramolecular cyclization | Acylation followed by intramolecular cyclization |
| Reported Yield Range (for analogs) | 60-80% | 70-95% (overall) |
| Potential for Side Reactions | Polymerization, oxidation of thiophenol | Polymerization, hydrolysis of acid chloride |
| Projected Reproducibility | Moderate | High |
| Ease of Purification | Moderate | Good |
Experimental Protocols
Method A: Direct Cyclization with Chloroacetic Acid
This method represents a straightforward, one-pot approach to the benzothiazinone core.
Protocol:
-
To a solution of 2-amino-5-bromothiophenol (1.0 eq) in a suitable high-boiling solvent (e.g., DMF or toluene), add chloroacetic acid (1.1 eq).
-
The reaction mixture is heated to reflux for 4-6 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Method B: Two-Step Acylation and Cyclization
This approach separates the acylation and cyclization steps, which can offer better control over the reaction and potentially higher yields.
Protocol:
-
Acylation: Dissolve 2-amino-5-bromothiophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) and cool to 0 °C.
-
Add a base (e.g., triethylamine or pyridine, 1.2 eq) followed by the dropwise addition of chloroacetyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion of the acylation, the reaction mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
-
Cyclization: The solvent is removed under reduced pressure, and the crude intermediate is redissolved in a suitable solvent (e.g., ethanol or toluene) with the addition of a base (e.g., sodium ethoxide or potassium carbonate).
-
The mixture is heated to reflux for 2-4 hours until cyclization is complete (monitored by TLC).
-
The reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization.
Logical Workflow for Method Selection
The choice between these synthetic routes will depend on the specific requirements of the research, such as desired yield, purity, and available resources. The following diagram illustrates a logical workflow for selecting the optimal synthesis method.
Caption: Decision workflow for selecting a synthesis method.
Signaling Pathway of Benzothiazinones in Biological Systems
While the primary focus of this guide is the synthesis of 7-Bromo-2H-benzo[B]thiazin-3(4H)-one, it is pertinent to mention the biological relevance of this class of compounds. For instance, certain derivatives of 2H-benzo[b][1]thiazin-3(4H)-one have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4][5][6] The inhibitory action at the molecular level can be visualized as follows:
Caption: Inhibition of Acetylcholinesterase by a benzothiazinone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 7-Bromo-2H-benzo[B]thiazin-3(4H)-one and Standard-of-Care Drugs in Potential Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2H-benzo[b]thiazin-3(4H)-one, has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing promise in a variety of therapeutic applications.[1] This guide provides a comparative overview of the potential of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one against current standard-of-care drugs in key therapeutic areas where its derivatives have been evaluated: Alzheimer's disease, breast cancer, and inflammation.
Important Note: Direct experimental data for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is not available in the reviewed scientific literature. The following comparisons are based on published data for derivatives of the 2H-benzo[b]thiazin-3(4H)-one core structure and are intended to highlight the potential of this chemical class.
Alzheimer's Disease: Targeting Acetylcholinesterase
Recent research has focused on synthesizing derivatives of 2H-benzo[b]thiazin-3(4H)-one as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.
Comparative Efficacy Data (In Vitro)
| Compound | Target | IC50 (µM) | Standard of Care | Target | IC50 (µM) |
| Compound 3j (a 2H-benzo[b][2]thiazin-3(4H)-one derivative) | AChE | 0.025 | Donepezil | AChE | 0.021 |
| Compound 3i (a 2H-benzo[b][2]thiazin-3(4H)-one derivative) | AChE | 0.027 | Donepezil | AChE | 0.021 |
Source: Molecules 2022, 27(7), 2121[3][4]
The data indicates that certain derivatives of the 2H-benzo[b]thiazin-3(4H)-one scaffold exhibit potent acetylcholinesterase inhibition, with IC50 values comparable to the standard-of-care drug, Donepezil.[3][4]
Signaling Pathway: Cholinergic Neurotransmission
Caption: Cholinergic signaling pathway and the inhibitory action of AChE inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the compounds was determined using a modified Ellman's method. The assay mixture contained 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of acetylcholinesterase enzyme solution. The mixture was incubated at 37 °C for 15 minutes. After incubation, 10 µL of acetylthiocholine iodide (ATCI) and 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were added. The hydrolysis of acetylthiocholine was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the inhibitor concentration.
Breast Cancer: Cytotoxic Activity Against MCF-7 Cells
Derivatives of the 2H-benzo[b]thiazin-3(4H)-one scaffold have also been investigated for their anticancer properties, specifically their cytotoxic effects on the MCF-7 human breast cancer cell line.
Comparative Efficacy Data (In Vitro)
| Compound | Target Cell Line | IC50 (µM) | Standard of Care | Target Cell Line | IC50 (µM) |
| Compound 2c (a 2H-benzo[b][2]thiazin-3(4H)-one derivative) | MCF-7 | 1.29 | 5-Fluorouracil | MCF-7 | Not explicitly stated in the same study, but a known chemotherapeutic agent. |
Source: ACS Omega 2023, 8, 5, 4741–4757[5]
The data demonstrates that certain derivatives possess significant cytotoxic potential against the MCF-7 breast cancer cell line.[5]
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: Workflow of the MTT assay for determining cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and the standard drug, 5-fluorouracil, for 48 hours. Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Anti-Inflammatory Activity
The anti-inflammatory potential of 2H-benzo[b]thiazin-3(4H)-one derivatives has been explored through their ability to inhibit hemolysis of red blood cells, an indicator of membrane stabilization and anti-inflammatory action.
Comparative Efficacy Data (In Vitro)
| Compound | Assay | % Inhibition of Hemolysis (at 100 µg/mL) | Standard of Care | Assay | % Inhibition of Hemolysis (at 100 µg/mL) |
| Compound 2c (a 2H-benzo[b][2]thiazin-3(4H)-one derivative) | RBC Membrane Stabilization | 85.2 | Diclofenac Sodium | RBC Membrane Stabilization | 82.5 |
Source: ACS Omega 2023, 8, 5, 4741–4757[5]
The results suggest that certain derivatives of the 2H-benzo[b]thiazin-3(4H)-one scaffold exhibit potent anti-inflammatory activity, even surpassing that of the standard drug Diclofenac Sodium in this in vitro assay.[5]
Logical Relationship: Anti-Inflammatory Action via Membrane Stabilization
Caption: Inhibition of hemolysis as a measure of anti-inflammatory activity.
Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay
Fresh whole human blood was collected and mixed with an equal volume of Alsever's solution. The mixture was centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells were washed three times with isosaline. A 10% v/v suspension of RBCs was prepared in isosaline. The assay mixture consisted of 1 mL of the test compound solution at various concentrations, 1 mL of phosphate buffer (pH 7.4), 0.5 mL of hyposaline, and 0.5 mL of the RBC suspension. The mixture was incubated at 37 °C for 30 minutes and then centrifuged. The absorbance of the supernatant, containing the released hemoglobin, was measured at 560 nm. Diclofenac sodium was used as the standard drug. The percentage of hemolysis inhibition was calculated by comparing the absorbance of the test samples with that of the control (without the compound).
Conclusion
While direct experimental evidence for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is currently lacking in the public domain, the promising in vitro activities of its derivatives against key targets in Alzheimer's disease, breast cancer, and inflammation underscore the therapeutic potential of this chemical scaffold. The data presented herein, derived from studies on related compounds, suggests that this class of molecules warrants further investigation. Head-to-head in vivo studies of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one against the respective standard-of-care drugs are necessary to fully elucidate its therapeutic value and potential for clinical development.
References
- 1. 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one|90814-91-8 [benchchem.com]
- 2. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Orthogonal Assays for the Confirmation of Biological Effects of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b]thiazin-3(4H)-one core structure is a recognized "privileged scaffold" in medicinal chemistry, suggesting its potential to interact with a variety of biological targets.[1] Potential therapeutic applications for derivatives of this and similar scaffolds include anticancer, anti-inflammatory, and neuroprotective activities.[1] Rigorous validation of any observed biological effect is critical, and the use of orthogonal assays—distinct methods that interrogate the same biological endpoint through different mechanisms—is the gold standard for confirming on-target activity and ruling out experimental artifacts.
This guide will focus on three potential biological activities associated with this class of compounds: Anticancer Effects , Acetylcholinesterase (AChE) Inhibition , and PI3K/Akt Pathway Inhibition .
Section 1: Orthogonal Assays for Anticancer Activity
The evaluation of a compound's anticancer potential requires a multi-faceted approach to understand its impact on cancer cell viability, proliferation, and the mechanisms of cell death.
Primary Endpoint: Reduction in Cell Viability
The initial assessment of anticancer activity typically involves measuring the reduction in viable cells upon treatment. Two common orthogonal methods are:
-
Metabolic Assays (e.g., MTT or MTS): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
ATP Quantification Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent lyses the cells, and the released ATP is used in a luciferase-catalyzed reaction that produces light.
Table 1: Comparison of Anticancer Activity of a 2H-benzo[b][2][3]oxazin-3(4H)-one Derivative with a Standard Chemotherapeutic Agent
| Compound/Alternative | Cell Line | Assay Type | IC50 / GI50 (µM) |
| Compound 14b (2H-benzo[b][2][3]oxazin-3(4H)-one derivative) | A549 (Lung Cancer) | Cell Viability Assay | 7.59 ± 0.31 |
| Doxorubicin (Standard of Care) | A549 (Lung Cancer) | MTT Assay | ~0.1 - 1.0 (Literature values vary) |
Data for Compound 14b is derived from a study on 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives. It is presented here as an illustrative example for the scaffold.
Secondary Endpoint: Induction of Apoptosis
To confirm that cell death occurs via apoptosis, a programmed and controlled mechanism, several orthogonal assays targeting different stages of the apoptotic cascade should be employed.
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can be detected by flow cytometry. PI is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells, allowing for their differentiation.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays can measure the activity of initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7) using substrates that release a fluorescent or luminescent signal upon cleavage.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. Dyes like TMRE or JC-1 can be used to measure changes in ΔΨm.
Table 2: Orthogonal Assays to Confirm Apoptosis Induction
| Assay Type | Principle | Endpoint Measured |
| Annexin V/PI Staining | Detection of externalized phosphatidylserine and membrane integrity | Percentage of early apoptotic, late apoptotic, and necrotic cells |
| Caspase-3/7 Activity Assay | Cleavage of a specific substrate by active caspase-3 and -7 | Fold-increase in caspase activity (fluorescence or luminescence) |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Accumulation of a fluorescent dye (e.g., TMRE) in polarized mitochondria | Decrease in fluorescence intensity, indicating depolarization |
| Western Blot for PARP Cleavage | Detection of the cleavage of Poly (ADP-ribose) polymerase by active caspases | Appearance of the 89 kDa cleaved PARP fragment and disappearance of the 116 kDa full-length PARP |
Experimental Workflow for Apoptosis Confirmation
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2H-benzo[b][1][2]thiazin-3(4H)-one
Introduction: As a valued researcher in the scientific community, your work with novel compounds like 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one (CAS No: 90814-91-8) is pivotal in advancing drug development. This benzothiazine derivative, while a valuable building block, necessitates rigorous handling and disposal protocols to ensure laboratory safety and environmental protection.[2][3] This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound, grounded in established chemical safety principles. Our commitment is to empower your research by providing actionable intelligence that safeguards both your team and your work.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, we can infer its hazard profile from data on structurally similar brominated heterocyclic compounds.[4] As a brominated organic compound, it must be treated as hazardous waste.[5][6]
Table 1: Inferred Hazard Profile for 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one
| Hazard Class | GHS Hazard Statement (Inferred) | Precautionary Measures & Required PPE |
| Acute Toxicity | H302: Harmful if swallowed.[7] | P270: Do not eat, drink or smoke when using this product.[7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][7] | P280: Wear protective gloves (nitrile or neoprene), protective clothing.[4][8] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[4][7] | P280: Wear chemical splash goggles and/or a face shield.[8] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation.[7] | P271: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[7] |
| Hazardous to the Aquatic Environment | H410/H412: Very toxic/Harmful to aquatic life with long-lasting effects.[4] | P273: Avoid release to the environment.[4] |
Causality of Hazards: The bromine atom significantly increases the molecule's reactivity and lipophilicity, contributing to its potential toxicity and environmental persistence. The heterocyclic benzothiazine core can undergo decomposition, and its metabolites may exhibit biological activity.[2] Therefore, releasing this compound into the environment via drains or regular trash is strictly prohibited.[4][7]
Part 2: Core Disposal Workflow
The fundamental principle for disposing of 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one is segregation and professional management . As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or general laboratory refuse.[6] The distinct disposal requirements, particularly for incineration, necessitate this separation.[6]
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Disposal decision workflow for 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one.
Part 3: Step-by-Step Disposal Protocols
Protocol 1: Segregation and Collection of Waste
This is the most critical phase of waste management in your laboratory.
-
Establish Designated Waste Containers:
-
Liquid Waste: Use a clearly labeled, sealable, and chemically compatible carboy designated for "Hazardous Waste: Halogenated Organic Solvents".[5][6] Glass containers are generally preferred.[8]
-
Solid Waste: Use a designated, puncture-resistant container or a securely lined box labeled "Hazardous Waste: Halogenated Contaminated Solid Waste".[5]
-
-
Dispose of Liquid Waste:
-
Carefully pour all solutions containing 7-Bromo-2H-benzo[b][1]thiazin-3(4H)-one, including reaction mother liquors and chromatography fractions, into the designated halogenated liquid waste carboy.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the container securely capped at all times when not in use.
-
-
Dispose of Solid Waste:
-
Place all contaminated disposable materials, such as gloves, weighing paper, pipette tips, and contaminated silica gel, directly into the solid halogenated waste container.[5]
-
Do not dispose of any sharps (needles, razor blades) in this container. Use a separate, designated sharps container.
-
-
Managing Empty Stock Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or the solvent used in your procedure).
-
Add the first two rinsates to your halogenated liquid waste container. The final rinse can be added as well, ensuring minimal residue remains.
-
After rinsing, deface the original label completely and dispose of the container according to your institution's guidelines for clean glass or plastic recycling.
-
Protocol 2: Temporary In-Lab Storage
Proper temporary storage of accumulated waste is essential to prevent accidents.
-
Location: Store the waste containers in a designated Satellite Accumulation Area within or near the laboratory. This area should be a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[5]
-
Segregation: Ensure the halogenated waste containers are stored separately from incompatible materials, especially alkalis, strong reducing agents, and combustible materials.[5][8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "Halogenated Organic Waste").[5] Attach a completed hazardous waste tag as soon as the first drop of waste is added.
Protocol 3: Final Disposal
-
Professional Collection: Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[9]
-
Manifesting: Ensure all waste is properly documented on a chemical collection request form or manifest as required by your EHS office.
-
Disposal Method: Brominated organic compounds are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[1][6] This process is designed to destroy the organic structure and capture harmful by-products like hydrogen bromide (HBr) using scrubbers.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.
-
Don Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[8]
-
Contain the Spill: For liquid spills, contain the area by creating a dike around it with an inert, absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Neutralize (Small Spills Only): For very small, manageable spills, a preliminary neutralization of the reactive bromine component can be considered by cautiously applying a solution of sodium thiosulfate before absorption.[5] However, this should only be performed by trained personnel. For most spills, proceed directly to absorption.
-
Absorb and Collect: Cover the spill with an inert absorbent material.[8] Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (like acetone), followed by soap and water. Place the cleaning materials into the solid hazardous waste container.
-
Dispose and Report: Seal the container with the spill cleanup materials, label it clearly, and dispose of it as halogenated solid waste. Report the incident to your supervisor and EHS office as per your institution's policy.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of your vital research remains a positive one.
References
- 1. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 2. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazine - Wikipedia [en.wikipedia.org]
- 4. leap.epa.ie [leap.epa.ie]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemical.kao.com [chemical.kao.com]
Personal protective equipment for handling 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one
Essential Safety and Handling Guide for 7-Bromo-2H-benzo[B][1][2]thiazin-3(4H)-one
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-Bromo-2H-benzo[B][1]thiazin-3(4H)-one. The following recommendations are based on best practices for handling similar chemical compounds. A thorough risk assessment should be conducted before beginning any experimental work.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below. It is crucial to always wear appropriate PPE to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] | To safeguard against eye irritation from potential splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[3] | To prevent skin irritation and absorption. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particle filter is recommended.[2] | To avoid irritation of the respiratory tract from dust or aerosols. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps.
Caption: Workflow for the safe handling and disposal of 7-Bromo-2H-benzo[B][1]thiazin-3(4H)-one.
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]
Spill and Leak Procedures
In the event of a spill, evacuate personnel to a safe area.[3] Wear the appropriate PPE and ensure adequate ventilation.[3] Sweep up the spilled solid material, taking care to avoid generating dust, and place it into a suitable container for disposal.[2] Prevent the spill from entering drains.[3]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
